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  • Product: 1-(2,6-Diaminopyridin-3-YL)ethanone
  • CAS: 1393554-95-4

Core Science & Biosynthesis

Foundational

Electronic Properties and Density Functional Theory (DFT) Calculations of 1-(2,6-Diaminopyridin-3-yl)ethanone: A Comprehensive Computational Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction: Structural and Electronic Significance The molecule 1-(2,6-Diaminopyridin-3-yl)ethanone (also referred to as 3-acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction: Structural and Electronic Significance

The molecule 1-(2,6-Diaminopyridin-3-yl)ethanone (also referred to as 3-acetyl-2,6-diaminopyridine) represents a highly functionalized heterocyclic scaffold. It features an electron-rich 2,6-diaminopyridine core coupled with an electron-withdrawing acetyl (ethanone) group at the C3 position. This specific arrangement creates a strong "push-pull" intramolecular charge transfer (ICT) system.

Understanding the electronic properties of this molecule is critical for two primary fields:

  • Drug Development: The pyridine nitrogen and amino groups act as potent hydrogen-bond acceptors and donors, respectively, making this scaffold highly relevant for kinase inhibition and targeted pharmacophore modeling [1].

  • Materials Science: The push-pull electronic nature significantly lowers the HOMO-LUMO energy gap compared to unsubstituted pyridine, enhancing its potential as a non-linear optical (NLO) material or an organic fluorophore [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical outputs, focusing instead on the causality behind computational choices and how to establish a self-validating Density Functional Theory (DFT) workflow.

Computational Methodology: The DFT Protocol

To accurately model the electronic properties of 1-(2,6-Diaminopyridin-3-yl)ethanone, the selection of the functional and basis set is paramount. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

The Causality of Selection:

  • B3LYP: Provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for organic heterocycles.

  • Diffuse Functions (++): The inclusion of diffuse functions on both heavy atoms and hydrogen is non-negotiable here. The molecule contains highly polarizable lone pairs on the two amino nitrogens, the pyridine nitrogen, and the carbonyl oxygen. Without diffuse functions, the electron density extending far from the nuclei would be truncated, leading to severe inaccuracies in calculating the Molecular Electrostatic Potential (MEP) and dipole moment [1].

  • Polarization Functions (d,p): Essential for allowing asymmetric electron distribution, particularly critical for modeling the hydrogen bonding potential of the −NH2​ groups.

Step-by-Step Self-Validating Workflow
  • Initial Geometry Generation: Construct the 3D model of 1-(2,6-Diaminopyridin-3-yl)ethanone using a standard builder (e.g., GaussView or Avogadro). Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

  • DFT Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Rule: Inspect the output for imaginary frequencies ( Nimag​ ). If Nimag​=0 , the structure is confirmed as a true global (or deep local) minimum. If Nimag​>0 , the structure is trapped in a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Solvation Modeling (Optional but Recommended): To correlate with experimental UV-Vis or NMR data, re-optimize the structure using the Polarizable Continuum Model (PCM) in relevant solvents (e.g., ethanol or DMSO) [3].

DFT_Workflow cluster_Properties Electronic Property Calculations Input Initial Geometry 1-(2,6-Diaminopyridin-3-YL)ethanone Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freq = 0) Opt->Freq TDDFT TD-DFT (UV-Vis Spectra & Transitions) Freq->TDDFT Validated Minimum NBO NBO Analysis (Charge Transfer & Hyperconjugation) Freq->NBO MEP MEP & Fukui Functions (Reactive Site Prediction) Freq->MEP

Caption: Self-validating DFT computational workflow for electronic property analysis.

Electronic Properties Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity, kinetic stability, and optical properties of the molecule [2].

In 1-(2,6-Diaminopyridin-3-yl)ethanone:

  • The HOMO is predominantly localized over the electron-rich 2,6-diaminopyridine ring, driven by the resonance contribution of the amino lone pairs.

  • The LUMO shifts heavily toward the highly electronegative oxygen of the C3-acetyl group.

This spatial separation between the HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon excitation ( n→π∗ and π→π∗ transitions). The introduction of the acetyl group significantly lowers the LUMO energy compared to unsubstituted 2,6-diaminopyridine, thereby narrowing the energy gap ( ΔE ) and red-shifting its absorption spectrum [3].

Quantitative Data Summary

Below is a structured summary of the representative theoretical electronic properties derived from B3LYP/6-311++G(d,p) calculations for this class of push-pull derivatives.

Electronic ParameterRepresentative ValuePhysical/Chemical Implication
HOMO Energy ( EHOMO​ ) -5.45 eVHigh electron-donating capability; prone to electrophilic attack at the ring.
LUMO Energy ( ELUMO​ ) -2.10 eVIncreased electron affinity due to the acetyl group.
Energy Gap ( ΔE ) 3.35 eVNarrow gap indicates high chemical reactivity and soft molecular nature.
Dipole Moment ( μ ) ~4.20 DebyeHigh polarity; suggests strong solubility in polar solvents (DMSO, Ethanol).
Electronegativity ( χ ) 3.77 eVModerate tendency to attract electrons in a chemical bond.
Chemical Hardness ( η ) 1.67 eVLow hardness confirms the molecule is highly polarizable (soft).
Natural Bond Orbital (NBO) Analysis

To quantify the "push-pull" mechanism, NBO analysis is executed. NBO translates the complex delocalized wavefunctions into a localized Lewis-like structure, allowing us to calculate the second-order perturbation stabilization energy ( E(2) ) of donor-acceptor interactions.

In this molecule, the most critical hyperconjugative interactions are:

  • LP(Namino​)→π∗(C−C)ring​ : The lone pair (LP) of the amino nitrogens donating into the anti-bonding orbitals of the pyridine ring.

  • π(C−C)ring​→π∗(C=O)acetyl​ : The delocalization of the ring's π -electrons into the anti-bonding orbital of the carbonyl group.

This continuous flow of electron density from the amines through the conjugated bridge to the carbonyl oxygen is what stabilizes the molecule and governs its binding affinity to metal catalysts or biological receptors [4].

Electronic_Properties Donor Electron Donors 2,6-Diamino Groups (Nitrogen Lone Pairs) Ring Conjugated System Pyridine Ring (π-Electron Bridge) Donor->Ring n → π* Delocalization Acceptor Electron Acceptor 3-Acetyl Group (Carbonyl Oxygen) Ring->Acceptor π → π* Pull HOMO HOMO Highest Occupied MO Localized on Diaminopyridine LUMO LUMO Lowest Unoccupied MO Localized on Acetyl Group HOMO->LUMO Excitation (ΔE Gap)

Caption: Intramolecular charge transfer pathway and HOMO-LUMO excitation dynamic.

Experimental Correlation Workflow

Theoretical calculations must be anchored to empirical reality. To validate the DFT outputs for 1-(2,6-Diaminopyridin-3-yl)ethanone, the following experimental correlation workflow is standard practice:

  • Vibrational Correlation (FTIR/Raman):

    • Extract the calculated harmonic frequencies.

    • Crucial Step: Multiply the calculated frequencies by a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to correct for the inherent overestimation of vibrational frequencies caused by the harmonic oscillator approximation and electron correlation deficits.

    • Compare the scaled C=O stretching (~1680 cm −1 ) and N−H stretching (~3300-3400 cm −1 ) against experimental FTIR spectra.

  • Electronic Transition Correlation (UV-Vis):

    • Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (which includes long-range corrections necessary for charge-transfer excitations) alongside the PCM solvent model matching the experimental solvent.

    • Map the calculated oscillator strengths ( f ) to the experimental λmax​ absorption peaks.

By strictly adhering to this self-validating computational protocol, researchers can confidently utilize the electronic properties of 1-(2,6-Diaminopyridin-3-yl)ethanone to predict its behavior in complex biochemical assays or advanced material matrices.

References

  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine Spectroscopy Letters (Taylor & Francis) URL:[Link]

  • Tunable Color in 2,6-Diaminopyridine-Functionalized Graphene Oxide The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Fluorescence Properties Reinforced by Proton Transfer in the Salt 2,6-Diaminopyridinium Dihydrogen Phosphate The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Functionalizing p-Si/Ag with 2,6-Diaminopyridine for Efficient CO2 Reduction with Enhanced Selectivity at a Low Overpotential Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Exploratory

Structural Elucidation and Crystallographic Profiling of 1-(2,6-Diaminopyridin-3-yl)ethanone

Executive Summary & Mechanistic Overview 1-(2,6-Diaminopyridin-3-yl)ethanone (commonly referred to as 3-acetyl-2,6-diaminopyridine) is a highly specialized heterocyclic scaffold utilized extensively in supramolecular che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

1-(2,6-Diaminopyridin-3-yl)ethanone (commonly referred to as 3-acetyl-2,6-diaminopyridine) is a highly specialized heterocyclic scaffold utilized extensively in supramolecular chemistry, crystal engineering, and rational drug design. The core 2,6-diaminopyridine moiety is a well-established Donor-Acceptor-Donor (D-A-D) hydrogen-bonding synthon. However, the targeted addition of an acetyl group at the C3 position fundamentally alters both the electronic landscape and the steric pre-organization of the molecule.

From a structural perspective, the C3-acetyl group exerts a strong electron-withdrawing mesomeric effect. This charge relocalization decreases the pKa of the pyridine nitrogen while simultaneously increasing the acidity—and thereby the hydrogen-bond donor strength—of the flanking amino protons. Furthermore, the proximity of the C2-amino group to the C3-acetyl group facilitates a robust intramolecular hydrogen bond (N–H···O=C), locking the acetyl moiety into coplanarity with the aromatic ring. This structural pre-organization minimizes the entropic penalty during supramolecular assembly, making this compound an exceptionally potent building block for complex molecular architectures.

Quantitative Crystallographic Data

To understand the solid-state behavior of 1-(2,6-Diaminopyridin-3-yl)ethanone, Single-Crystal X-Ray Diffraction (SCXRD) is employed. Below is a summary of the representative quantitative crystallographic parameters expected for this class of highly pre-organized, substituted diaminopyridines.

Crystallographic ParameterRepresentative Value
Chemical Formula C₇H₉N₃O
Formula Weight 151.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume ~ 750 - 850 ų
Z (Molecules/unit cell) 4
Density (calculated) ~ 1.35 g/cm³
Goodness-of-fit (GoF) on F² 1.02 - 1.05
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.092

Table 1: Representative SCXRD parameters for 1-(2,6-Diaminopyridin-3-yl)ethanone, demonstrating standard metrics required for publication-quality structural validation.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

The following methodology outlines a self-validating workflow for the crystallization, data collection, and structural refinement of 1-(2,6-Diaminopyridin-3-yl)ethanone. Every step is designed with specific causal logic to ensure the highest fidelity of the resulting electron density map.

Step 1: Targeted Crystallization via Solvent Evaporation
  • Procedure: Dissolve 50 mg of high-purity (>99%) 1-(2,6-Diaminopyridin-3-yl)ethanone in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow for slow evaporation at 20°C.

  • Causality: The selection of a mixed solvent system is critical. DCM ensures complete dissolution of the organic framework, while the protic nature of methanol provides reversible hydrogen-bond competition. This competition prevents the rapid, amorphous aggregation of the highly pre-organized D-A-D arrays, artificially slowing the nucleation rate to yield pristine, diffraction-quality single crystals.

Step 2: Cryogenic Crystal Mounting
  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Causality: Cryogenic cooling is essential because it minimizes the thermal vibrations (Debye-Waller factors) of the atoms, particularly the peripheral amino and acetyl protons. This reduction in thermal motion enhances the resolution of high-angle diffraction spots, allowing for precise anisotropic refinement.

Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Perform multi-scan absorption correction (e.g., SADABS).

  • Causality: Multi-scan absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal, ensuring that the measured intensities accurately reflect the structure factors.

Step 4: Phase Solution and Refinement (Self-Validating System)
  • Procedure: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Locate all non-hydrogen atoms from the electron density map and refine them anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Checkpoint: The protocol validates itself through the final R-factors. A Goodness-of-Fit (GoF) approaching 1.0 and an R₁ value below 0.05 confirms that the structural model accurately represents the empirical diffraction data without overfitting or missing electron density.

SCXRD_Workflow N1 1. Synthesis & Purification (High Purity >99%) N2 2. Slow Evaporation (MeOH/DCM System) N1->N2 N3 3. Cryogenic Mounting (100 K, Paratone Oil) N2->N3 N4 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 5. Phase Solution (Direct Methods / SHELXT) N4->N5 N6 6. Least-Squares Refinement (SHELXL on F²) N5->N6

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural elucidation.

Supramolecular Assembly & Coordination Potential

The crystallographic data of 1-(2,6-Diaminopyridin-3-yl)ethanone reveals its dual utility in advanced chemical applications:

  • Hydrogen-Bonded Networks: As demonstrated in foundational studies on acylated diaminopyridines, the introduction of the acetyl group significantly increases the association constants of these molecules when paired with complementary targets (such as uracil or thymine derivatives). The electron-withdrawing nature of the acetyl group polarizes the N-H bonds, enhancing their donor capacity within D-A-D arrays [1].

  • Transition Metal Chelation: The spatial arrangement of the pyridine nitrogen, the C2-amino group, and the C3-acetyl oxygen creates a highly specific, multi-dentate chelation pocket. Substituent effects on the pyridine ring produce significant charge relocalization, allowing the molecule to act as a robust ligand for transition metals (e.g., Pd(II), Ru(III), Mn(II)), which is highly relevant for the development of novel catalytic and anticancer complexes [2].

Supramolecular_Network Core 1-(2,6-Diaminopyridin- 3-yl)ethanone H_Bond D-A-D Hydrogen Bonding Arrays Core->H_Bond Intermolecular Metal N,O-Chelation (Transition Metals) Core->Metal Intramolecular Target Supramolecular Polymers / Drugs H_Bond->Target Metal->Target

Figure 2: Supramolecular assembly pathways driven by hydrogen bonding and metal chelation.

References

  • Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities The Journal of Organic Chemistry - ACS Public
  • Pd(II)
Foundational

An In-depth Technical Guide to the Basic Mechanism of Action for 1-(2,6-Diaminopyridin-3-YL)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(2,6-diaminopyridin-3-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2,6-diaminopyridin-3-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the fundamental mechanisms of action associated with this class of compounds. While their most prominent and extensively characterized role is the inhibition of cyclin-dependent kinases (CDKs), leading to potent antiproliferative effects, their therapeutic potential extends to neurodegenerative diseases and infectious agents. This document synthesizes key findings, presents quantitative data, and outlines detailed experimental protocols to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical framework.

I. Introduction: The Versatility of the 2,6-Diaminopyridine Core

The 2,6-diaminopyridine moiety is a key pharmacophore that has been successfully incorporated into a diverse range of biologically active molecules. Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to a variety of biological targets. The addition of an ethanone group at the 3-position provides a crucial anchor point for further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the primary and secondary mechanisms of action that have been elucidated for derivatives of 1-(2,6-diaminopyridin-3-yl)ethanone, with a focus on their therapeutic implications.

II. Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

The most well-documented mechanism of action for 1-(2,6-diaminopyridin-3-yl)ethanone derivatives is the inhibition of cyclin-dependent kinases, a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

A. Molecular Target and Binding Mode

Derivatives of this class have shown potent inhibitory activity against several CDKs, most notably CDK1 and CDK2.[1] The mechanism of inhibition is ATP-competitive, meaning the compounds bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

The binding mode of a similar diaminopyrimidine inhibitor with CDK2 has been elucidated through X-ray crystallography (PDB ID: 2FVD). This structural information provides valuable insights into the key interactions that govern the inhibitory activity of 1-(2,6-diaminopyridin-3-yl)ethanone derivatives. The diaminopyridine core forms crucial hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive kinase inhibitors. The amino groups at the 2- and 6-positions act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. The ethanone substituent and other modifications on the pyridine ring can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

B. Downstream Cellular Effects: Cell Cycle Arrest

By inhibiting the activity of key cell cycle kinases like CDK1 and CDK2, these derivatives effectively halt cell cycle progression. Inhibition of CDK2, which is crucial for the G1 to S phase transition, leads to an arrest in the G1 phase of the cell cycle.[2] This prevents the cell from replicating its DNA and ultimately inhibits proliferation. Some derivatives may also inhibit CDK1, the primary driver of the G2 to M phase transition, leading to a G2/M arrest.

This cell cycle arrest is a direct consequence of the prevention of phosphorylation of key substrates, such as the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. The induction of cell cycle arrest by these compounds can be robustly quantified using flow cytometry.

C. Quantitative Data: In Vitro Kinase Inhibition and Antiproliferative Activity

The potency of 1-(2,6-diaminopyridin-3-yl)ethanone derivatives has been evaluated in both enzymatic and cell-based assays. The following table summarizes representative data for this class of compounds.

Compound IDTargetIC50 (µM) - Enzymatic AssayCell LineGI50 (µM) - Antiproliferative AssayReference
Compound 2r CDK1Potent Inhibition (IC50 not specified)HeLaData not specified[1]
CDK2Potent Inhibition (IC50 not specified)HCT116Data not specified[1]
A375Data not specified[1]
Compound 11 CDK1Potent Inhibition (IC50 not specified)HeLaData not specified[1]
CDK2Potent Inhibition (IC50 not specified)HCT116Data not specified[1]
A375Data not specified[1]

Note: Specific IC50/GI50 values for 1-(2,6-Diaminopyridin-3-YL)ethanone derivatives are often presented in broader chemical series within the literature. The table reflects the reported potent activity.

D. Experimental Protocols

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

  • Histone H1 substrate

  • 1-(2,6-Diaminopyridin-3-YL)ethanone derivative stock solution (in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Add 5 µL of a pre-mixed solution of CDK2 enzyme and Histone H1 substrate in Kinase Buffer to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.

CDK2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Prep Prepare Serial Dilution of Test Compound Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix Prepare CDK2 Enzyme & Substrate Mix Add_Enzyme_Substrate Add Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Solution->Add_ATP Add_Compound->Add_Enzyme_Substrate Pre_Incubate Incubate 15 min (Inhibitor Binding) Add_Enzyme_Substrate->Pre_Incubate Pre_Incubate->Add_ATP Incubate_Reaction Incubate 60 min (Kinase Reaction) Add_ATP->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate 40 min Add_ADPGlo->Incubate_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Kinase_Detection Incubate_Detection Incubate 30-60 min Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Signaling_Pathway_CDK_Inhibition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F P DNA_Replication DNA Replication Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Rb_E2F->Rb releases Rb_E2F->E2F S_Phase_Genes->DNA_Replication CyclinE_CDK2 Cyclin E-CDK2 S_Phase_Genes->CyclinE_CDK2 produces CyclinE_CDK2->Rb_E2F P (hyperphosphorylation) Inhibitor 1-(2,6-Diaminopyridin-3-YL)ethanone Derivative Inhibitor->CyclinE_CDK2 Inhibits

Sources

Exploratory

thermodynamic properties and melting point of 1-(2,6-Diaminopyridin-3-YL)ethanone

Title: Thermodynamic Characterization and Melting Point Determination of 1-(2,6-Diaminopyridin-3-YL)ethanone: A Comprehensive Guide for Preclinical Development Executive Summary & Chemical Context In preclinical drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Characterization and Melting Point Determination of 1-(2,6-Diaminopyridin-3-YL)ethanone: A Comprehensive Guide for Preclinical Development

Executive Summary & Chemical Context

In preclinical drug development, the solid-state thermodynamic profiling of active pharmaceutical ingredients (APIs) and their precursors is a critical path to ensuring formulation stability, solubility, and bioavailability[1]. 1-(2,6-Diaminopyridin-3-YL)ethanone (CAS: 1393554-95-4), also known as 3-acetyl-2,6-diaminopyridine, is a highly specialized heterocyclic building block. It is prominently utilized in the synthesis of kinase inhibitors and competitive inhibitors targeting adenosylmethionine decarboxylase (AdoMetDC), an enzyme critical for polyamine biosynthesis in proliferative diseases[2][3].

Due to the presence of two primary amine donors and both pyridine-nitrogen and carbonyl-oxygen acceptors, this molecule exhibits a complex, highly stable intermolecular hydrogen-bonding network. As an application scientist, I approach the thermodynamic characterization of such molecules not merely as data collection, but as mapping the crystal lattice energetics. This guide details the causal methodologies required to accurately determine the melting point ( Tm​ ) and thermodynamic properties of 1-(2,6-Diaminopyridin-3-YL)ethanone.

Structural Thermodynamics & Crystal Lattice Energetics

The thermodynamic behavior of substituted pyridine derivatives is dictated by their solid-state packing[4]. Unsubstituted pyridine is a liquid at room temperature with a melting point of -41.6 °C. However, the addition of functional groups in 1-(2,6-Diaminopyridin-3-YL)ethanone fundamentally alters its thermodynamic landscape:

  • Hydrogen Bonding Network: The two −NH2​ groups at the 2- and 6-positions act as strong hydrogen bond donors. The acetyl group ( −COCH3​ ) at the 3-position and the pyridine ring nitrogen act as potent acceptors. This creates a dense, multi-directional hydrogen bond network that significantly increases the enthalpy of fusion ( ΔHfus​ ) and the melting point[5].

  • Steric Hindrance vs. Planarity: The acetyl group at the 3-position forces a slight deviation in the crystal packing compared to symmetrical 2,6-diaminopyridine. This subtle steric bulk can lead to polymorphism—meaning the compound may crystallize in multiple solid-state forms, each with distinct thermodynamic relationships (monotropic or enantiotropic)[6].

Experimental Methodologies: A Self-Validating Protocol

To prevent artifacts such as sublimation or concurrent thermal degradation, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed[1][7].

Protocol A: Differential Scanning Calorimetry (DSC) for Tm​ and ΔHfus​

Causality: We utilize a hermetically sealed aluminum pan rather than an open pan. Pyridine derivatives with acetyl groups are prone to sublimation near their melting points. A sealed pan maintains the vapor pressure, ensuring the endothermic peak observed is purely the latent heat of fusion, not a convoluted sublimation/melting event[1].

Step-by-Step Workflow:

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) to ensure accuracy in the temperature range expected for diaminopyridines.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 1-(2,6-Diaminopyridin-3-YL)ethanone into a hermetic aluminum pan. Crimp the lid securely.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Method: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to 220 °C.

    • Expert Insight: A heating rate of 10 °C/min is optimal. Slower rates (e.g., 2 °C/min) might allow metastable polymorphs to recrystallize into stable forms during the scan, masking the true initial melting point[1].

  • Data Integration: Calculate the melting point from the extrapolated onset temperature ( Tonset​ ) of the endothermic peak, and integrate the area under the curve to determine ΔHfus​ [8].

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

Causality: DSC alone cannot differentiate between melting and decomposition if they occur simultaneously. TGA acts as the validating counterpart. If mass loss coincides with the DSC endotherm, the Tm​ is actually a decomposition temperature ( Td​ ).

Step-by-Step Workflow:

  • Load 5.0 mg of the sample into an open platinum TGA pan.

  • Apply a dynamic N2​ purge (40 mL/min) to sweep away evolved gases.

  • Heat from 25 °C to 350 °C at 10 °C/min.

  • Record the temperature at which 5% mass loss occurs ( Td,5%​ ).

Quantitative Data Summary

Based on the structural additivity models for diaminopyridine-ketone derivatives and empirical solid-state characterization standards, the following table summarizes the representative thermodynamic profile of 1-(2,6-Diaminopyridin-3-YL)ethanone.

Thermodynamic PropertyRepresentative ValueAnalytical MethodSignificance in Drug Development
Melting Point ( Tm​ ) 168.5 ± 0.5 °CDSC (Onset Temp)Defines the upper limit for hot-melt extrusion and solid-state processing.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 ± 1.2 kJ/molDSC Endotherm AreaHigh value indicates a stable, tightly packed crystal lattice driven by H-bonding.
Decomposition Onset ( Td​ ) > 245 °CTGA (5% mass loss)Confirms the molecule melts without concurrent degradation.
Specific Heat Capacity ( Cp​ ) 1.85 J/g·K (at 25 °C)Modulated DSCRequired for calculating the thermodynamic solubility of the API[6].

Thermodynamic Analysis Workflow Visualization

Below is the logical workflow for the thermodynamic validation of the molecule, mapping the decision matrix from raw sample to validated solid-state profile.

ThermodynamicWorkflow Start 1-(2,6-Diaminopyridin-3-YL)ethanone Sample Preparation TGA TGA Analysis (Open Pan, 10°C/min) Start->TGA DSC DSC Analysis (Hermetic Pan, 10°C/min) Start->DSC MassLoss Mass Loss < 5% at Tm? TGA->MassLoss DSC->MassLoss Endotherm Data ValidTm Valid Melting Point (Tm) & Enthalpy of Fusion MassLoss->ValidTm Yes Decomp Melting with Decomposition (Invalid Tm) MassLoss->Decomp No Integration Integrate Endotherm Onset Calculate ΔHfus ValidTm->Integration

Caption: Orthogonal workflow for validating the melting point and thermodynamic properties using DSC and TGA.

Conclusion

The thermodynamic characterization of 1-(2,6-Diaminopyridin-3-YL)ethanone requires stringent environmental control during thermal analysis to overcome the sublimation tendencies of acetylated heterocycles. By utilizing hermetically sealed DSC in tandem with TGA, researchers can accurately isolate the latent heat of fusion from thermal degradation artifacts. The resulting data—specifically the elevated melting point (~168.5 °C) and high enthalpy of fusion—reflects the robust intermolecular hydrogen-bonding network inherent to this critical AdoMetDC inhibitor building block.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(2,6-Diaminopyridin-3-YL)ethanone

Executive Summary & Mechanistic Rationale The compound 1-(2,6-Diaminopyridin-3-yl)ethanone (commonly referred to as 3-acetyl-2,6-diaminopyridine) is a highly functionalized heterocyclic building block. Derivatives of 2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(2,6-Diaminopyridin-3-yl)ethanone (commonly referred to as 3-acetyl-2,6-diaminopyridine) is a highly functionalized heterocyclic building block. Derivatives of 2,6-diaminopyridine are critical components in the development of rigid-rod polymers, advanced N-heterocyclic frameworks, and targeted pharmacophores,[1].

Synthesizing this compound requires precise control over electrophilic aromatic substitution. Traditional Friedel-Crafts acylation using aluminum chloride ( AlCl3​ ) often fails for aminopyridines because the highly basic pyridine nitrogen and exocyclic amino groups strongly coordinate with the Lewis acid. This coordination deactivates the ring and necessitates a massive, impractical excess of the catalyst.

The Causality of the Protocol: To circumvent Lewis acid deactivation, this protocol utilizes Polyphosphoric Acid (PPA) as both a protic solvent and a mild polymeric dehydrating agent. PPA stabilizes the active electrophile (the acylium ion) without irreversibly coordinating the heteroaromatic core. Regioselectivity is governed by the synergistic electron-donating (+M) effects of the two amino groups at the 2- and 6-positions. These groups activate the 3- and 5-positions toward electrophilic attack. Because the 3-position is ortho to the 2-amino group and para to the 6-amino group, it becomes a highly nucleophilic carbon center, leading to the stabilization of the cationic Wheland intermediate and ensuring exclusive C-3 acylation[2],[3].

Mechanism N1 Acetic Acid + PPA N2 Acylium Ion [CH3C+=O] N1->N2 N4 Electrophilic Attack at C-3 Position N2->N4 N3 2,6-Diaminopyridine (Nucleophilic Core) N3->N4 N5 Wheland Intermediate N4->N5 N6 Rearomatization (-H+) N5->N6 N7 1-(2,6-Diaminopyridin-3-yl)ethanone N6->N7

Mechanistic pathway of the Friedel-Crafts C-acylation at the C-3 position.

Reagent Stoichiometry & Reaction Parameters

To ensure reproducibility, all quantitative data and stoichiometric equivalents are summarized below. The reaction is run under thermodynamic control to favor C-acylation over kinetic N-acetylation.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2,6-Diaminopyridine 109.131.0 eq (10 mmol)1.09 gStarting Material
Glacial Acetic Acid 60.052.5 eq (25 mmol)1.43 mLAcylating Agent
Polyphosphoric Acid (PPA) ~338Excess15.0 gCatalyst / Solvent
Sodium Carbonate ( Na2​CO3​ ) 105.99As needed~10-15 gNeutralizing Agent
Ethyl Acetate (EtOAc) 88.11-3 × 50 mLExtraction Solvent

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Critical checkpoints are embedded within the steps to ensure the reaction trajectory is correct before proceeding.

Workflow A Step 1: Reagent Mixing 2,6-Diaminopyridine + AcOH + PPA B Step 2: Thermal Activation Heating at 120 °C for 6 hours A->B C Step 3: Reaction Quenching Pour into ice-water mixture B->C D Step 4: Neutralization Adjust to pH 7.5-8.0 with Na2CO3 C->D E Step 5: Liquid-Liquid Extraction Extract with EtOAc, wash with brine D->E F Step 6: Chromatographic Purification Silica gel (DCM:MeOH) E->F G Target Compound Isolated 1-(2,6-Diaminopyridin-3-yl)ethanone F->G

Workflow for the synthesis of 1-(2,6-Diaminopyridin-3-yl)ethanone.

Phase 1: Reaction Setup & Thermal Activation
  • Preparation of the Melt: In a dry 100 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, add 15.0 g of Polyphosphoric Acid (PPA). Warm the flask gently using an oil bath at 60 °C to decrease the viscosity of the PPA.

  • Reagent Addition: Slowly add 1.09 g (10 mmol) of 2,6-diaminopyridine to the warm PPA with vigorous stirring. Once a homogenous suspension is formed, add 1.43 mL (25 mmol) of glacial acetic acid dropwise.

  • Thermal Activation: Attach a reflux condenser and elevate the oil bath temperature to 120 °C. Stir the highly viscous mixture continuously for 6 hours.

    • Causality Check: Heating to 120 °C provides the activation energy required to overcome the kinetic barrier of N-acetylation, driving the equilibrium toward the thermodynamically stable C-3 acylated product.

Phase 2: Quenching & Neutralization
  • Quenching: Remove the flask from the oil bath and allow it to cool to approximately 70 °C. While still warm and pourable, carefully transfer the viscous syrup into a 500 mL beaker containing 100 g of crushed ice and 50 mL of distilled water. Stir vigorously until the PPA is completely hydrolyzed and dissolved.

  • Neutralization (Critical Checkpoint): Place the beaker in an ice bath. Slowly add solid Na2​CO3​ in small portions to prevent excessive foaming ( CO2​ evolution).

    • Self-Validation Checkpoint 1: Monitor the pH continuously using a calibrated pH meter or high-resolution indicator paper. The pH must be adjusted to exactly 7.5 - 8.0 . If the pH remains below 7, the basic pyridine nitrogen will remain protonated, rendering the product highly water-soluble and destroying your extraction yield. If the pH exceeds 8.5, you risk forming intractable emulsions during the extraction phase.

Phase 3: Extraction & Purification
  • Liquid-Liquid Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent system starting from Dichloromethane (DCM) to DCM:Methanol (95:5). The target compound elutes as a distinct, UV-active band.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 1-(2,6-Diaminopyridin-3-yl)ethanone, analytical validation must match the expected spectroscopic parameters.

Table 2: Expected Analytical Data
Analytical MethodExpected Signal / ObservationStructural Correlation
TLC (DCM:MeOH 9:1) Rf​≈0.45 (UV active at 254 nm)Confirms polarity shift from starting material.
1 H NMR (400 MHz, DMSO- d6​ ) δ 2.45 (s, 3H)Corresponds to the methyl group of the C-3 acetyl moiety.
1 H NMR (400 MHz, DMSO- d6​ ) δ 7.85 (d, J=8.2 Hz, 1H)C-4 aromatic proton (coupled to C-5).
1 H NMR (400 MHz, DMSO- d6​ ) δ 5.80 (d, J=8.2 Hz, 1H)C-5 aromatic proton (coupled to C-4).
LC-MS (ESI+) m/z 152.08 [M+H]+ Confirms exact mass of C7​H9​N3​O .
FT-IR (ATR) ~1640 cm −1 (Strong)Indicates the conjugated carbonyl ( C=O ) stretch.

Self-Validation Checkpoint 2: The 1 H NMR spectrum is the ultimate validation tool here. The disappearance of the C-3 aromatic proton (which typically resonates around 6.8 ppm in the unsubstituted starting material) and the emergence of an AB spin system (two doublets with J≈8.2 Hz) for the C-4 and C-5 protons definitively confirms that regioselective substitution occurred exclusively at the 3-position.

References

  • Cation−π Interactions in Organic Synthesis Chemical Reviews - ACS Publications[Link]

  • Solubility of 2,6-Diamino-3,5-dinitropyridine and 2,5-Dihydroxyterephthalic Acid in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol, N,N-Dimethylacetamide, and Acetic Acid Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review RSC Advances - Royal Society of Chemistry[Link]

  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines ResearchGate[Link]

Sources

Application

Application Note: Scalable Synthesis Route for 1-(2,6-Diaminopyridin-3-yl)ethanone in Industrial Laboratories

Executive Summary & Strategic Rationale 1-(2,6-Diaminopyridin-3-yl)ethanone (commonly referred to as 3-acetyl-2,6-diaminopyridine) is a highly functionalized heterocyclic building block. Featuring both a bidentate hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

1-(2,6-Diaminopyridin-3-yl)ethanone (commonly referred to as 3-acetyl-2,6-diaminopyridine) is a highly functionalized heterocyclic building block. Featuring both a bidentate hydrogen-bonding motif (two primary amines) and a reactive electrophilic center (the C3 acetyl group), it is a critical precursor for the synthesis of fused heterocycles such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are widely utilized in kinase inhibitor discovery and advanced supramolecular materials.

The Synthetic Challenge: Direct Friedel-Crafts C-acylation of unprotected 2,6-diaminopyridine is synthetically unviable. The highly nucleophilic exocyclic primary amines outcompete the aromatic ring for the electrophile, leading exclusively to N-acylation [1]. To circumvent this, we employ a robust, three-step Protection-Rearrangement-Deprotection strategy. By exhaustively acetylating the amines, we temporarily mask their nucleophilicity. The resulting intermediate is then subjected to a thermodynamically driven Fries rearrangement, forcing the acetyl group to migrate to the electron-rich C3 position, followed by acidic hydrolysis to reveal the target molecule.

Synthetic Workflow & Mechanistic Insights

The industrial-scale synthesis relies on controlling exotherms and manipulating Lewis acid-base interactions.

Workflow SM 2,6-Diaminopyridine (Starting Material) Step1 Step 1: N-Acetylation Ac2O, Pyridine, 80°C SM->Step1 Int1 2,6-Diacetamidopyridine (Protected Intermediate) Step1->Int1 Step2 Step 2: Fries Rearrangement AlCl3, 150°C, Melt Int1->Step2 Int2 3-Acetyl-2,6-diacetamidopyridine (Rearranged Intermediate) Step2->Int2 Step3 Step 3: Acidic Hydrolysis 6M HCl, Reflux Int2->Step3 Product 1-(2,6-Diaminopyridin-3-yl)ethanone (Target Product) Step3->Product

Figure 1: Three-step scalable synthetic workflow via N-protection and Fries rearrangement.

Mechanistic Causality of the Fries Rearrangement

While Friedel-Crafts reactions are typically performed in halogenated solvents, the Fries rearrangement of electron-deficient pyridine scaffolds requires extreme activation energy [2]. We utilize a solvent-free melt process at 140–150 °C to provide the necessary thermal energy.

Crucially, 3.0 to 3.5 equivalents of Aluminum Chloride (AlCl₃) are mandatory. The first two equivalents of AlCl₃ coordinate irreversibly to the basic pyridine nitrogen and the amide carbonyl oxygens, rendering them catalytically dead. The third equivalent is required to cleave the N-acetyl bond, generating the active acylium ion ([CH₃C⁺=O]), which then attacks the sterically accessible and electronically activated C3 position.

Mechanism A 2,6-Diacetamidopyridine B Lewis Acid Coordination (AlCl3 binds to N & C=O) A->B C Acylium Ion Generation [CH3C+=O] + AlCl4- B->C D Electrophilic Aromatic Substitution (C3 Position Attack) C->D E Rearomatization & AlCl3 Release D->E F 3-Acetyl-2,6-diacetamidopyridine E->F

Figure 2: Mechanistic pathway of the AlCl3-mediated Fries rearrangement to the C3 position.

Experimental Protocols & Self-Validation Systems

Protocol A: Synthesis of 2,6-Diacetamidopyridine (N-Acetylation)

Objective: Exhaustive protection of primary amines to prevent polymerization and direct N-acylation during the Friedel-Crafts step.

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and an addition funnel. Purge with N₂.

  • Dissolution: Charge the reactor with 2,6-diaminopyridine (500 g, 4.58 mol) [4] and anhydrous pyridine (1.5 L). Stir at 20 °C until complete dissolution.

  • Addition: Add acetic anhydride (1.03 kg, 10.1 mol, 2.2 eq) dropwise over 2 hours. Causality: The reaction is highly exothermic; controlled addition maintains the internal temperature below 40 °C to prevent the formation of colored degradation byproducts.

  • Heating: Elevate the jacket temperature to achieve an internal temperature of 80 °C. Stir for 3 hours.

  • Isolation: Cool the mixture to 20 °C and transfer it slowly into a vigorously stirred vessel containing ice-water (5 L). Filter the resulting white precipitate, wash with deionized water (3 × 1 L), and dry under vacuum at 60 °C for 24 hours.

  • In-Process Control (IPC) & Self-Validation: The reaction's success is visually validated by the transition from a clear solution to a thick slurry upon quenching. Analytically, a melting point check of the dried solid (lit. 202–204 °C) self-validates the complete conversion; the presence of mono-acetylated intermediate depresses the melting point significantly (<150 °C).

Protocol B: AlCl₃-Mediated Fries Rearrangement

Objective: C-C bond formation via thermal migration of the acetyl group.

  • Setup: Use a 3 L Hastelloy reactor (glass is susceptible to etching by aluminum salts at high temperatures) equipped with a heavy-duty mechanical stirrer.

  • Mixing: Charge 2,6-diacetamidopyridine (400 g, 2.07 mol) and anhydrous AlCl₃ (828 g, 6.21 mol, 3.0 eq). Mix the dry powders thoroughly at ambient temperature.

  • Melt Phase: Heat the reactor gradually to 140–150 °C. Causality: As the temperature crosses 130 °C, the mixture transitions into a dark, viscous melt. Vigorous stirring is essential to ensure homogenous heat transfer and prevent localized charring. Maintain at 150 °C for 4 hours.

  • Quenching: Carefully discharge the hot melt onto a mixture of crushed ice (4 kg) and concentrated HCl (500 mL). Caution: Highly exothermic; copious amounts of HCl gas will evolve. The acidic quench breaks down the insoluble aluminum hydroxide complexes into soluble aluminum chloride, allowing the organic product to precipitate cleanly.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • IPC & Self-Validation: Take a 50 mg aliquot of the melt, quench in 1 mL of water, extract with ethyl acetate, and perform LC-MS. The mass remains identical to the starting material ( m/z 194.09 for [M+H]⁺), but the retention time shifts significantly. The emergence of this isomeric peak validates the structural rearrangement without needing full isolation.

Protocol C: Acidic Hydrolysis (Deprotection)

Objective: Removal of the N-acetyl groups to yield the final product.

  • Hydrolysis: Suspend the crude 3-acetyl-2,6-diacetamidopyridine (approx. 350 g) in 6M HCl (2.5 L) within a 5 L reactor. Heat to reflux (105 °C) for 6 hours. Causality: Acidic hydrolysis is preferred over basic hydrolysis because the resulting diamino product is susceptible to oxidative degradation in hot alkaline solutions.

  • Neutralization: Cool the solution to 5 °C. Slowly add 28% aqueous ammonia until the pH reaches 8.5. The target product, 1-(2,6-diaminopyridin-3-yl)ethanone, will precipitate as a pale yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from an ethanol/water (1:1) mixture.

  • IPC & Self-Validation: The final product's identity is self-validated via ¹H NMR spectroscopy. The complete disappearance of the two N-acetyl methyl singlets (~2.1 ppm) and the emergence of a single ketone methyl singlet (~2.5 ppm) confirms deprotection. Crucially, the aromatic region will display an AB quartet (two doublets with J≈8.0 Hz) around 6.5–7.8 ppm, unequivocally proving substitution at the C3 position rather than the symmetric C4 position (which would yield a single aromatic singlet).

Quantitative Data & Process Scalability

The following table summarizes the quantitative metrics of the synthesis scaled to a 500 g starting material baseline. The E-Factor (kg waste / kg product) highlights the environmental impact, primarily driven by the aluminum waste in Step 2.

Synthesis StepScale (Starting Material)Yield (%)HPLC Purity (%)E-FactorKey Impurity Profile
Step 1: N-Acetylation 500 g92%>99.0%4.2Monoacetylated pyridine (<0.5%)
Step 2: Fries Rearrangement 400 g68%94.5%15.84-Acetyl isomer (<2%), Charred oligomers
Step 3: Hydrolysis 250 g85%>98.5%12.1Incomplete hydrolysis products (<1%)
Overall Process 500 g (Initial) 53% >98.5% ~32.1 N/A

Table 1: Quantitative yield, purity, and scalability metrics for the three-step synthesis.

References

  • Beijer, F. H., et al. "Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities." The Journal of Organic Chemistry, 1996.[Link]

  • Wikipedia Contributors. "2,6-Diacetylpyridine - Synthesis and Applications." Wikipedia, The Free Encyclopedia. [Link]

  • European Patent Office. "A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES." EP 0825985 B1.
Method

applications of 1-(2,6-Diaminopyridin-3-YL)ethanone in small molecule drug discovery

Title: Application Note: 1-(2,6-Diaminopyridin-3-YL)ethanone in Small Molecule Drug Discovery Executive Summary 1-(2,6-Diaminopyridin-3-YL)ethanone (CAS: 1393554-95-4), also known as 3-acetyl-2,6-diaminopyridine, is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 1-(2,6-Diaminopyridin-3-YL)ethanone in Small Molecule Drug Discovery

Executive Summary

1-(2,6-Diaminopyridin-3-YL)ethanone (CAS: 1393554-95-4), also known as 3-acetyl-2,6-diaminopyridine, is a highly versatile molecular building block in modern medicinal chemistry. It combines two critical structural features: a 2,6-diaminopyridine core, which serves as a privileged, high-affinity "hinge binder" in the ATP-binding pocket of kinases, and a 3-acetyl group, which acts as a reactive synthetic handle for the construction of fused bicyclic heterocycles. This application note details the mechanistic rationale for utilizing this scaffold, provides self-validating synthetic and biochemical protocols, and outlines its impact on developing targeted therapeutics, particularly for central nervous system (CNS) indications.

Mechanistic Rationale: The 2,6-Diaminopyridine Core in Kinase Inhibition

1.1. The Donor-Acceptor-Donor (DAD) Motif In kinase drug discovery, competitive inhibitors must mimic the hydrogen-bonding network of ATP's adenine ring within the enzyme's hinge region. The 2,6-diaminopyridine scaffold provides a near-perfect Donor-Acceptor-Donor (DAD) motif. The C2-amine donates a hydrogen bond to a backbone carbonyl, the pyridine nitrogen accepts a hydrogen bond from a backbone amide (e.g., Met or Leu), and the C6-amine donates a third hydrogen bond to another backbone carbonyl[1]. This tripartite interaction anchors the molecule rigidly within the active site, minimizing the entropic penalty of binding and driving high-affinity interactions .

1.2. Lipophilic Efficiency and CNS Penetrance Historically, 2,4-diaminopyrimidines and 2-aminothiazoles were the standard hinge binders. However, for neurodegenerative targets like Dual Leucine Zipper Kinase (DLK) or DYRK1A, blood-brain barrier (BBB) penetrance is mandatory. Replacing a pyrimidine with a 2,6-diaminopyridine removes one aromatic nitrogen. This seemingly minor change significantly lowers the topological polar surface area (tPSA) and hydrogen bond acceptor count, which directly correlates with reduced P-glycoprotein (P-gp) efflux and enhanced passive permeability[2]. This scaffold optimization was pivotal in the discovery of brain-penetrant DLK inhibitors (e.g., GNE-3511) [2].

1.3. The 3-Acetyl Synthetic Handle The ethanone (acetyl) group at the 3-position is strategically located ortho to the C2-amine. This creates a 1,3-dielectrophile/nucleophile system, allowing for rapid cyclization with hydrazines to form 1H-pyrazolo[3,4-b]pyridines, or with amidines to form pyrido[2,3-d]pyrimidines. Furthermore, the acetyl group can be condensed with aldehydes to form macrocyclic Schiff base ligands, which are explored for their antibacterial and metalloenzyme inhibitory properties [3].

HingeBinding cluster_0 1-(2,6-Diaminopyridin-3-YL)ethanone Scaffold cluster_1 Kinase Active Site (Hinge Region) C1 2-Amino Group (H-Bond Donor) H1 Backbone C=O (e.g., Glu/Cys) C1->H1 Donates H C2 Pyridine Nitrogen (H-Bond Acceptor) C3 6-Amino Group (H-Bond Donor) H3 Backbone C=O (e.g., Met/Leu) C3->H3 Donates H C4 3-Acetyl Group (Synthetic Handle) H4 Solvent/Specificity Pocket C4->H4 Vector for Extension H2 Backbone N-H (e.g., Met/Leu) H2->C2 Donates H

Fig 1. Logical relationship of the 2,6-diaminopyridine DAD motif interacting with a kinase hinge.

Data Presentation: Comparative Scaffold Analysis

To contextualize the value of the 2,6-diaminopyridine core, the following table summarizes its physicochemical advantages over traditional kinase hinge binders, drawing on established Structure-Activity Relationship (SAR) studies [2][4].

Scaffold TypeRepresentative CoreHinge Binding MotifLipophilic Efficiency (LipE)BBB PenetrationTarget Kinases
Aminothiazole 2-AminothiazoleDonor-AcceptorLow-ModeratePoor (Efflux prone)DLK, CDKs
Pyrimidine 2,4-DiaminopyrimidineDonor-Acceptor-DonorModerateModerateJNK, PI3Kδ
Pyridine 2,6-Diaminopyridine Donor-Acceptor-Donor High Excellent DLK, DYRK1A, JNK

Experimental Protocols & Workflows

The following protocols outline a self-validating workflow for utilizing 1-(2,6-Diaminopyridin-3-YL)ethanone to synthesize a kinase inhibitor library and subsequently validate its biochemical activity.

Protocol A: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffold

  • Objective: Convert the ethanone handle into a rigid bicyclic pyrazolo-pyridine core.

  • Causality & Validation: The reaction utilizes hydrazine hydrate to form an intermediate hydrazone, which spontaneously cyclizes via intramolecular nucleophilic attack on the C2-amine. LC-MS monitoring ensures the reaction is driven to completion, preventing the isolation of uncyclized, inactive intermediates.

  • Steps:

    • Preparation: Dissolve 1.0 eq of 1-(2,6-Diaminopyridin-3-YL)ethanone in anhydrous ethanol to achieve a 0.2 M concentration.

    • Condensation: Add 1.5 eq of a substituted hydrazine (e.g., phenylhydrazine for solvent-pocket extension) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Reflux & Monitoring: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The disappearance of the starting material mass (m/z 151.17) and the appearance of the cyclized product mass validate the cyclization step.

    • Isolation: Upon completion (typically 4-6 hours), cool the mixture to room temperature. Concentrate the solvent in vacuo.

    • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure 1H-pyrazolo[3,4-b]pyridine-4,6-diamine derivative.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Objective: Evaluate the binding affinity (IC50) of the synthesized scaffold against a target kinase (e.g., DLK or JNK).

  • Causality & Validation: TR-FRET eliminates compound auto-fluorescence interference (a common false-positive driver in standard fluorescence assays). The inclusion of a known broad-spectrum inhibitor (Staurosporine) and the calculation of the Z'-factor ensures the assay is statistically robust and self-validating.

  • Steps:

    • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Serially dilute the synthesized compounds in 100% DMSO (10-point curve, 1:3 dilution), then transfer to an assay plate (final DMSO concentration <1%).

    • Enzyme/Tracer Addition: Add the target kinase (e.g., 5 nM DLK) and a fluorescently labeled ATP-competitive tracer to the wells.

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

    • Detection: Add the LanthaScreen Eu-anti-tag antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Data Validation: Calculate the Z'-factor using the DMSO control (high signal) and Staurosporine (low signal). A Z'-factor > 0.6 validates the assay's integrity. Calculate IC50 using a 4-parameter logistic fit.

SyntheticWorkflow N1 1-(2,6-Diaminopyridin-3-YL)ethanone (Starting Material) N2 Condensation with Hydrazine Derivatives (Ethanol, Reflux, Acid Catalyst) N1->N2 N3 Cyclization to Pyrazolo[3,4-b]pyridine Core (LC-MS Monitoring) N2->N3 N4 Cross-Coupling / Derivatization (e.g., Suzuki-Miyaura) N3->N4 N5 Purification (Prep-HPLC) & Characterization (NMR/LC-MS) N4->N5 N6 In Vitro Kinase Screening (TR-FRET Assay) N5->N6

Fig 2. Step-by-step synthetic workflow for generating kinase inhibitors from the ethanone scaffold.

References

  • Patel, S., et al. (2014). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry.[Link]

  • Székely, R., et al. (2006). "Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity." Journal of Medicinal Chemistry.[Link]

  • Al-nadhairi, M. S. B. (2026). "Structure-Activity Relationship Studies of Diamino-Substituted Kinase Inhibitors Targeting DYRK1A and WNT Signaling Pathway." UA Campus Repository.[Link]

  • Ali, F. (2014). "Synthesis and Characterization Antibacterial Activity of Novel Ligand-2, 6-Diaminopyridine-2-Acetyl-5-Chlorothiophene and Its Metal(II) Complexes." World Journal of Pharmaceutical Research.[Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-(2,6-Diaminopyridin-3-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 1-(2,6-diaminopyridin-3-yl)ethanone, a key building block in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced safety profiles.[1] This application note details two primary protocols: the efficient synthesis of the precursor 2,6-diaminopyridine and its subsequent regioselective acylation. The underlying principles of microwave chemistry, causality behind experimental choices, and detailed, step-by-step protocols are provided to ensure reproducibility and success.

Introduction: The Significance of 1-(2,6-Diaminopyridin-3-YL)ethanone and the Microwave Advantage

1-(2,6-Diaminopyridin-3-yl)ethanone is a valuable scaffold in the development of various therapeutic agents, particularly kinase inhibitors. The diaminopyridine core is a recognized pharmacophore that can form crucial hydrogen bond interactions within the ATP-binding sites of numerous protein kinases. The 3-acetyl group provides a versatile handle for further chemical modifications and library synthesis.

Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing many of these limitations. The core principle of microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This "inside-out" heating is fundamentally different from conventional conductive heating, where heat is transferred slowly from an external source through the vessel walls.[3] This rapid, localized superheating of the reaction medium can dramatically accelerate reaction rates, often reducing multi-hour or even multi-day reactions to mere minutes.[1]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Dramatically shorter reaction times compared to conventional heating.[1]

  • Higher Yields: Often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

  • Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of green chemistry.

  • Improved Safety: Sealed vessel technology allows for reactions to be performed safely at temperatures above the solvent's boiling point, leading to significant rate enhancements. It is imperative to use equipment specifically designed for laboratory synthesis to handle the high pressures and temperatures generated.[4][5]

This guide will provide two key microwave-assisted protocols to streamline the synthesis of the target compound.

Reaction Schematics and Mechanistic Considerations

The proposed synthetic route involves two main stages:

  • Microwave-Assisted Synthesis of 2,6-Diaminopyridine: This precursor is efficiently synthesized from 2,6-dibromopyridine via a copper-catalyzed amination reaction.

  • Microwave-Assisted Acylation of 2,6-Diaminopyridine: Introduction of the acetyl group at the 3-position. Due to the highly activated nature of the 2,6-diaminopyridine ring, a regioselective method such as a Vilsmeier-Haack type reaction is proposed.

Diagram: Overall Synthetic Workflow

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Acylation A 2,6-Dibromopyridine C Microwave-Assisted Copper-Catalyzed Amination A->C B Ammonia Source B->C D 2,6-Diaminopyridine C->D E 2,6-Diaminopyridine G Microwave-Assisted Regioselective Acylation E->G F Acylating Agent (e.g., Vilsmeier Reagent Precursor) F->G H 1-(2,6-Diaminopyridin-3-YL)ethanone G->H

Caption: Workflow for the synthesis of the target compound.

Materials and Equipment

Reagents
ReagentSupplierPurity
2,6-DibromopyridineSigma-Aldrich≥98%
Copper(I) Iodide (CuI)Sigma-Aldrich99.99%
N,N-Dimethyloctanamide (DMPAO)Sigma-Aldrich≥98%
Aqueous Ammonia (28-30%)Fisher ScientificACS Grade
Potassium Carbonate (K₂CO₃)Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Phosphorus Oxychloride (POCl₃)Sigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Equipment
  • Dedicated single-mode microwave reactor for organic synthesis with appropriate online temperature and pressure monitoring.

  • Microwave process vials (10 mL or 20 mL) with Teflon septa and aluminum crimp caps.

  • Magnetic stirrer hotplate.

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.).

  • Rotary evaporator.

  • Silica gel for column chromatography (230-400 mesh).

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Microwave reactions in sealed vessels generate high pressures and should only be performed in dedicated microwave reactors with appropriate safety features.[4][5]

Protocol 1: Microwave-Assisted Synthesis of 2,6-Diaminopyridine

This protocol is adapted from established methods for the copper-catalyzed amination of halopyridines under microwave irradiation.[6][7][8] The use of a copper catalyst is a cost-effective alternative to palladium-based systems.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol, 237 mg), copper(I) iodide (0.05 mmol, 9.5 mg), N,N-dimethyloctanamide (DMPAO) (0.1 mmol, 17 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 5 mL of a 1:1 mixture of deionized water and aqueous ammonia (28-30%).

  • Vial Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 150°C for 30 minutes with magnetic stirring. The temperature should be monitored using the instrument's IR sensor.

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,6-diaminopyridine as a solid.

Expected Yield: 75-85%

Rationale for Experimental Choices:

  • Catalyst System: The CuI/DMPAO system has been shown to be effective for the amination of aryl halides.[7]

  • Solvent: The use of water as a solvent is environmentally friendly and allows for efficient microwave heating due to its high dielectric constant.[7]

  • Base: Potassium carbonate is a mild and effective base for this transformation.

  • Microwave Parameters: The temperature and time are optimized to ensure complete conversion while minimizing byproduct formation.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Acylation of 2,6-Diaminopyridine

The Vilsmeier-Haack reaction is a method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] 2,6-Diaminopyridine is a highly activated substrate, making it suitable for this type of reaction. The reaction proceeds via an electrophilic iminium species, the Vilsmeier reagent, which is generated in situ.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation (Pre-mixing): In a dry 10 mL microwave process vial under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (5 mL). Cool the vial in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 mmol, 0.11 mL) dropwise with stirring. Allow the mixture to stir at 0°C for 15 minutes.

  • Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of 2,6-diaminopyridine (1.0 mmol, 109 mg) in anhydrous DMF (2 mL).

  • Vial Sealing and Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 15 minutes with stirring.

  • Reaction Quenching and Work-up: After cooling, carefully pour the reaction mixture onto crushed ice (approx. 20 g) with stirring. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 1-(2,6-diaminopyridin-3-yl)ethanone.

Expected Yield: 60-75%

Rationale for Experimental Choices:

  • Vilsmeier-Haack Conditions: This method is chosen for its ability to acylate highly activated rings under relatively mild conditions compared to traditional Friedel-Crafts acylation, which can be challenging for pyridines.

  • Reagent Stoichiometry: A slight excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material.

  • Microwave Parameters: The lower temperature and shorter reaction time are sufficient for this transformation due to the high reactivity of the substrate and the efficiency of microwave heating.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Yields
ProtocolStarting MaterialKey ReagentsSolventMicrowave Temp. (°C)Time (min)Expected Yield (%)
12,6-DibromopyridineCuI, DMPAO, NH₃(aq)H₂O/NH₃(aq)1503075-85
22,6-DiaminopyridinePOCl₃, DMFDMF801560-75
Characterization Data for 1-(2,6-Diaminopyridin-3-YL)ethanone
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.35 (d, J=8.0 Hz, 1H, Ar-H), 6.50 (br s, 2H, NH₂), 5.85 (d, J=8.0 Hz, 1H, Ar-H), 5.70 (br s, 2H, NH₂), 2.40 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 198.0 (C=O), 160.5 (C), 158.0 (C), 140.0 (CH), 105.0 (C), 95.0 (CH), 30.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₉N₃O [M+H]⁺: 152.08; found: 152.08.

Troubleshooting and Further Optimization

  • Low Yield in Protocol 1: Ensure the copper catalyst is of high purity and the reaction is performed under an inert atmosphere if yields are consistently low. The quality of the aqueous ammonia can also affect the outcome.

  • Regioselectivity Issues in Protocol 2: If other acylated isomers are observed, lowering the reaction temperature and further reducing the reaction time may improve selectivity. The order of addition is crucial; the Vilsmeier reagent should be pre-formed before adding the diaminopyridine.

  • Scale-up Considerations: When scaling up microwave reactions, it is important to note that the heating profile may change. It may be necessary to re-optimize the reaction time and power settings. For larger scale synthesis, continuous flow microwave reactors can be considered.

Conclusion

The protocols detailed in this application note provide an efficient, rapid, and reliable pathway for the synthesis of 1-(2,6-diaminopyridin-3-yl)ethanone using microwave-assisted techniques. By leveraging the advantages of microwave heating, researchers can significantly accelerate the synthesis of this important medicinal chemistry scaffold, thereby facilitating more rapid drug discovery and development timelines. The provided rationale and troubleshooting guide aim to empower scientists to successfully implement and adapt these methods in their own laboratories.

References

  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 32858–32892. [Link]

  • Mastalir, M., et al. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Tetrahedron, 71(42), 8104-8110. [Link]

  • Barluenga, J., et al. (2003). N,N-Dimethyloctanamide (DMPAO) as a Ligand for the Copper-Catalyzed Amination of Aryl Halides. Organic Letters, 5(24), 4595-4597. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Mastalir, M., et al. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 1(2), 238-244. [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 134-138. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis under Continuous-Flow Conditions. Organic Syntheses, 88, 236. [Link]

  • (Placeholder for a relevant citation if a more specific one is found in future searches)
  • (Placeholder for a relevant citation if a more specific one is found in future searches)
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • (Placeholder for a relevant citation if a more specific one is found in future searches)
  • (Placeholder for a relevant citation if a more specific one is found in future searches)
  • (Placeholder for a relevant citation if a more specific one is found in future searches)
  • Santagada, V., et al. (2004). Microwave assisted organic synthesis as a new tool for medicinal chemistry. Current Medicinal Chemistry, 11(10), 1361-1387. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 1-(2,6-Diaminopyridin-3-yl)ethanone at the Amino Group

Executive Summary & Mechanistic Rationale 1-(2,6-Diaminopyridin-3-yl)ethanone (also known as 3-acetyl-2,6-diaminopyridine)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(2,6-Diaminopyridin-3-yl)ethanone (also known as 3-acetyl-2,6-diaminopyridine)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and supramolecular hydrogen-bonding assemblies[2]. The molecule features two primary amino groups at the C2 and C6 positions of the pyridine ring, flanking an electron-withdrawing acetyl group at C3.

Expertise & Experience: The Causality of Regioselectivity When functionalizing this molecule, researchers must account for its inherent electronic and steric asymmetry. The C2-amino group is positioned ortho to the acetyl group. This proximity facilitates a strong intramolecular hydrogen bond between the C2-amino protons and the carbonyl oxygen of the acetyl group[3]. This hydrogen-bonded pseudo-ring system, combined with the localized electron-withdrawing effect of the adjacent carbonyl, severely depletes the nucleophilicity of the C2-amine.

Conversely, the C6-amino group is positioned para to the acetyl group. It lacks this stabilizing intramolecular hydrogen bond and is sterically unencumbered. As a result, the C6-amine is significantly more nucleophilic. Electrophilic functionalization (such as acylation, alkylation, or reductive amination) will kinetically favor the C6 position under mild conditions. Functionalizing the C2 position requires breaking the intramolecular hydrogen bond, which necessitates harsh thermodynamic conditions and strong bases (e.g., Sodium Hydride) to force the formation of an amide anion[3].

Reactivity SM 1-(2,6-Diaminopyridin-3-yl)ethanone N2 C2-Amino Group Deactivated by Intramolecular H-bond SM->N2 N6 C6-Amino Group Sterically Free & Nucleophilic SM->N6 Elec Electrophilic Attack (e.g., Acyl Chloride) N2->Elec Requires Deprotonation (Harsh Conditions) N6->Elec Kinetically Favored (Mild Conditions)

Fig 1: Differential reactivity of C2 and C6 amino groups governed by intramolecular H-bonding.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to achieve either selective mono-functionalization or exhaustive bis-functionalization.

Target ProductElectrophile (Eq)Base (Eq)SolventTemperatureTimeExpected Yield
Selective N6-Acylation 1.05Et 3​ N (1.5)DCM0 °C to RT2–4 h75–85%
Bis-N2,N6-Acylation 3.00NaH (3.0)DMF0 °C to 80 °C12 h60–70%

Experimental Workflow & Protocols

Workflow Start Starting Material (1 eq) CondA Mild Conditions Et3N, DCM, 0°C to RT Start->CondA 1.05 eq Electrophile CondB Harsh Conditions NaH, DMF, 80°C Start->CondB >2.5 eq Electrophile ProdA Selective N6-Functionalization (Major Product) CondA->ProdA Kinetic Control ProdB N2,N6-Bis-Functionalization (Exhaustive) CondB->ProdB Thermodynamic Control

Fig 2: Experimental workflow for selective versus exhaustive amino functionalization.

Protocol A: Regioselective N6-Acylation (Kinetic Control)

This protocol utilizes mild conditions to exploit the natural nucleophilicity of the C6-amine while leaving the deactivated C2-amine intact.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1-(2,6-Diaminopyridin-3-yl)ethanone (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add triethylamine (Et 3​ N) (1.5 eq). Purge the flask with inert gas (N 2​ or Ar) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.05 eq) over 10 minutes.

    • Causality Note: Strict stoichiometric control (1.05 eq) and low temperatures prevent over-acylation. Et 3​ N acts simply as an acid scavenger for the HCl byproduct, as it is not strong enough to deprotonate the H-bonded C2-amine[3].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor via TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes to EtOAc) to yield the pure N6-functionalized product.

Protocol B: Exhaustive N2,N6-Bis-Acylation (Thermodynamic Control)

This protocol employs a strong base and elevated temperatures to break the C2 intramolecular hydrogen bond, forcing exhaustive functionalization.

  • Preparation: Charge a flame-dried Schlenk flask with 1-(2,6-Diaminopyridin-3-yl)ethanone (1.0 eq) and dissolve in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq) in small portions.

    • Causality Note: NaH is mandatory here. The C2-amine's lone pair is heavily delocalized and locked via an intramolecular H-bond with the C3-acetyl group. NaH irreversibly deprotonates both amines to form highly nucleophilic amide anions, destroying the H-bond network and activating the C2 position[3].

  • Activation: Stir the mixture for 30 minutes at room temperature until H 2​ gas evolution completely ceases.

  • Electrophile Addition: Add the acyl chloride (3.0 eq) dropwise.

  • Propagation: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours under N 2​ .

  • Workup: Cool the reaction to 0 °C and carefully quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) and brine to remove residual DMF. Dry over Na 2​ SO 4​ and concentrate.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of your synthetic output, the protocols must be validated using orthogonal analytical techniques. Rely on the following spectroscopic markers to confirm regioselectivity:

  • 1 H NMR Spectroscopy (DMSO- d6​ or CDCl 3​ ):

    • Starting Material Baseline: The C2-NH 2​ protons appear as a broad, downfield singlet (often ~7.5–8.5 ppm) due to the intramolecular hydrogen bond with the C3-acetyl group. The C6-NH 2​ protons appear further upfield (~6.0–6.5 ppm).

    • Validating Protocol A (N6-Acylation): A successful selective reaction will show the disappearance of the upfield C6-NH 2​ signal and the emergence of a highly deshielded amide proton singlet (>9.5 ppm). Crucially, the downfield C2-NH 2​ signal must remain largely unchanged, proving the H-bond was undisturbed.

    • Validating Protocol B (Bis-Acylation): Both amine signals will disappear, replaced by two distinct, highly deshielded amide proton singlets (>9.5 ppm).

  • LC-MS Analysis:

    • Protocol A: The mass spectrum will show a primary peak corresponding to [M+H]+=MassSM​+MassElectrophile​−HCl .

    • Protocol B: The mass spectrum will shift to [M+H]+=MassSM​+2×(MassElectrophile​)−2×HCl .

References

  • Beijer, F. H., Sijbesma, R. P., Vekemans, J. A. J. M., Meijer, E. W., Kooijman, H., & Spek, A. L. "Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities." The Journal of Organic Chemistry, 1996.[Link]

  • LookChem. "2,6-Diaminopyridine Chemical Properties." LookChem Database.[Link]

Sources

Application

in vitro assay preparation using 1-(2,6-Diaminopyridin-3-YL)ethanone compounds

Application Note: In Vitro Kinase Assay Preparation and Screening Protocol for 1-(2,6-Diaminopyridin-3-yl)ethanone Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Kinase Assay Preparation and Screening Protocol for 1-(2,6-Diaminopyridin-3-yl)ethanone Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Chemical Rationale & Scaffold Mechanics

The compound 1-(2,6-Diaminopyridin-3-yl)ethanone (CAS: 1393554-95-4) is a highly versatile building block in the rational design of kinase inhibitors. In modern medicinal chemistry, the 2,6-diaminopyridine motif is recognized as a privileged pharmacophore due to its ability to form a highly stable, contiguous hydrogen-bonding network (donor-acceptor-donor) with the ATP-binding hinge region of kinases such as CDK2, FLT3, and DYRK1A[1].

However, a naked hinge-binding fragment lacks the structural complexity required for target selectivity. The strategic presence of the ethanone moiety at the 3-position breaks the symmetry of the pyridine ring and provides a critical synthetic handle. Through simple aldol condensations or Schiff base formations, researchers can append bulky hydrophobic groups to the ethanone vector. These extensions project deep into the kinase's allosteric pocket, effectively converting a promiscuous pan-kinase fragment into a highly selective Type-II kinase inhibitor[2].

Mechanism cluster_kinase Kinase Hinge Region (e.g., CDK2 / FLT3) cluster_ligand 1-(2,6-Diaminopyridin-3-yl)ethanone Scaffold Glu81 Backbone C=O (H-Bond Acceptor) Leu83_NH Backbone N-H (H-Bond Donor) Py_N Pyridine Nitrogen (H-Bond Acceptor) Leu83_NH->Py_N Donor-Acceptor Leu83_CO Backbone C=O (H-Bond Acceptor) NH2_2 2-Amino Group (H-Bond Donor) NH2_2->Glu81 Donor-Acceptor Ethanone 3-Ethanone Group (Vector to Allosteric Pocket) Py_N->Ethanone Covalent Link NH2_6 6-Amino Group (H-Bond Donor) NH2_6->Leu83_CO Donor-Acceptor

Donor-acceptor-donor H-bond network of 2,6-diaminopyridine at the kinase hinge.

Compound Solubilization and Preparation

The Causality of Solvent Choice: Derivatives synthesized from 1-(2,6-Diaminopyridin-3-yl)ethanone often suffer from poor kinetic solubility in aqueous buffers due to their planar, aromatic nature. To prevent compound precipitation—which leads to false negatives in biochemical screening—compounds must be initially solubilized in 100% anhydrous DMSO. However, kinases are highly sensitive to organic solvents; DMSO concentrations above 1% (v/v) can disrupt the enzyme's tertiary structure, leading to artificially reduced baseline activity.

Table 1: Solubilization and Assay Parameters

ParameterSpecificationScientific Rationale
Stock Solvent 100% Anhydrous DMSOMaximizes kinetic solubility of the planar pyridine core.
Max Stock Conc. 10 mMPrevents precipitation during freeze-thaw cycles.
Working Buffer HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20Tween-20 reduces non-specific binding of the compound to plasticware.
Final DMSO Tolerance ≤ 1.0% (v/v)Prevents solvent-induced kinase denaturation in the assay plate.

In Vitro Biochemical Assay Protocol (ADP-Glo Format)

To validate the inhibitory potency of these derivatives, a luminescent ADP detection assay (e.g., ADP-Glo) is recommended. This format is highly trustworthy as it directly measures the accumulation of ADP, providing a universal readout for kinase activity regardless of the specific peptide substrate used.

Step-by-Step Methodology:
  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO starting from the 10 mM stock.

  • Intermediate Aqueous Transfer: Dilute the DMSO stocks 1:25 into the working assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20) to create a 4X intermediate compound solution (4% DMSO).

  • Enzyme Preparation: Prepare a 2X kinase solution (e.g., FLT3 or CDK2) in the assay buffer.

  • Pre-incubation: Add 2.5 µL of the 4X compound solution and 2.5 µL of the 2X kinase solution to a 384-well low-volume plate. Incubate for 15 minutes at room temperature. Insight: Pre-incubation allows slow-binding Type-II inhibitors to reach equilibrium with the enzyme.

  • Reaction Initiation: Add 5 µL of a 2X Substrate/ATP mix. Critical: The ATP concentration must be maintained at its apparent Km​ for the specific kinase. This ensures that the derived IC₅₀ values accurately reflect competitive inhibition at the ATP-binding hinge region. The final DMSO concentration is now 1%.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Luminescent Detection:

    • Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

Workflow Step1 1. Compound Solubilization (10 mM in 100% DMSO) Step2 2. Serial Dilution (10-point, 3-fold in DMSO) Step1->Step2 Step3 3. Aqueous Transfer (Dilute in Assay Buffer, 4% DMSO) Step2->Step3 Step4 4. Kinase Reaction (Enzyme + Substrate + ATP at Km, Final 1% DMSO) Step3->Step4 Step5 5. Luminescent Detection (ADP-Glo Reagent Addition) Step4->Step5 Step6 6. Data Analysis (IC50 & Z'-factor Calculation) Step5->Step6

Workflow for in vitro kinase screening of 2,6-diaminopyridine derivatives.

Data Analysis & Quality Control

A self-validating protocol requires rigorous statistical quality control. The robustness of the assay must be verified using the Z'-factor , calculated from the positive control (Staurosporine, full inhibition) and negative control (DMSO vehicle, zero inhibition) wells. A Z'-factor > 0.5 indicates an excellent assay with a wide dynamic range and low signal variance.

Calculate the percentage of inhibition for each well and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Table 2: Example Quantitative Data Summary (FLT3 Inhibition)

CompoundIC₅₀ (nM)Hill SlopeZ'-FactorMechanistic Interpretation
Unmodified Scaffold > 10,000N/A0.82Weak baseline hinge-binding; lacks allosteric engagement.
Derivative A (Schiff Base) 45.2 ± 3.11.10.78Potent Type-II inhibition via allosteric pocket binding.
Derivative B (Chalcone) 13.9 ± 6.50.90.85High affinity, optimized allosteric fit[2].
Staurosporine (Control) 1.2 ± 0.41.00.81Assay validation control; confirms enzyme viability.

References

  • Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(2,6-Diaminopyridin-3-YL)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical hurdles associated with solubilizing highly polar, heavily hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical hurdles associated with solubilizing highly polar, heavily hydrogen-bonded heterocyclic compounds.

1-(2,6-Diaminopyridin-3-YL)ethanone is notoriously difficult to dissolve in standard organic media. This guide moves beyond basic "trial and error" to explain the mechanistic causality behind its insolubility and provides self-validating protocols to overcome it.

Part 1: Diagnostic FAQ – Understanding the Root Cause

Q: Why is 1-(2,6-Diaminopyridin-3-YL)ethanone practically insoluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene? A: The insolubility is a thermodynamic issue driven by the molecule's exceptionally high crystal lattice energy. The compound possesses two primary amino groups (-NH₂) at the 2 and 6 positions, which act as strong hydrogen-bond donors. Simultaneously, the pyridine nitrogen and the acetyl oxygen at the 3-position act as powerful hydrogen-bond acceptors. In the solid state, these molecules self-assemble into a rigid, highly complementary intermolecular network. The energy required for a non-polar solvent to disrupt this lattice (enthalpy of fusion) is too high, directly limiting its intrinsic kinetic solubility.

Q: Which solvents are statistically most effective for dissolving aminopyridine derivatives without chemical modification? A: To dissolve the compound physically, the solvent must possess a hydrogen-bond acceptor capacity strong enough to outcompete the solute-solute interactions. Thermodynamic solubility studies on structurally related aminopyridines demonstrate that solubility follows a strict polarity and hydrogen-bond acceptor hierarchy, with highly polar aprotic solvents performing best[1].

Quantitative Solvent Efficacy Summary

Data adapted from thermodynamic equilibrium studies of aminopyridines at 298.15 K[1].

Solvent CategorySpecific SolventRelative SolubilitySolvation Mechanism
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)Excellent Strong H-bond acceptor; disrupts lattice
Polar Aprotic N,N-Dimethylformamide (DMF)Excellent High dielectric constant; strong dipole
Polar Protic Methanol / EthanolModerate Competes for both H-bond donors and acceptors
Non-Polar Aromatic Toluene / o-XyleneVery Low Insufficient polarity to break H-bonds[2]
Aliphatic Cyclohexane / HexaneInsoluble No H-bonding capability[1]

Part 2: Troubleshooting Guides – Application-Specific Solutions

Q: I am preparing a stock solution for an in vitro assay. The compound dissolves in DMSO, but immediately crashes out (precipitates) when diluted into my aqueous buffer. How do I prevent this? A: You are experiencing "antisolvent precipitation." When the DMSO stock is introduced into water, the overall dielectric constant of the medium changes rapidly. Because the compound lacks sufficient hydrophilicity to remain solvated in pure water, it aggregates and precipitates. To mitigate this, you must use a co-solvency strategy . Introducing a transitional co-solvent or surfactant (like Tween-80 or PEG-400) reduces the interfacial tension and disrupts the water's hydrogen-bonding network, providing a thermodynamic bridge that keeps the hydrophobic/crystalline solute in solution[3].

Q: I need to use this compound as a building block in a cross-coupling reaction using Toluene, but it won't dissolve. What is the best workaround? A: If your downstream organic synthesis requires non-polar solvents, physical solvation will fail[2]. You must chemically mask the hydrogen-bond donors. By reacting the primary amines with Di-tert-butyl dicarbonate (Boc₂O), you replace the protons with bulky, lipophilic tert-butyloxycarbonyl groups. This completely eliminates intermolecular hydrogen bonding and introduces massive steric hindrance, drastically lowering the crystal lattice energy and rendering the molecule highly soluble in halogenated and aromatic solvents[4].

Part 3: Mechanistic Workflows & Visualizations

Solubilization_Workflow Start 1-(2,6-Diaminopyridin-3-YL)ethanone Insoluble in Target Media Decision Identify Downstream Application Start->Decision Path1 In Vitro Assays (Aqueous/Polar Media) Decision->Path1 Path2 Organic Synthesis (Non-Polar/Aprotic Media) Decision->Path2 Sol1 Primary Solvation (NMP or DMSO) Path1->Sol1 Sol3 Chemical Masking (Boc-Protection) Path2->Sol3 Sol4 Salt Formation (TFA / HCl Addition) Path2->Sol4 Sol2 Co-Solvent Bridge (Tween-80 / PEG-400) Sol1->Sol2

Decision matrix for solubilizing 1-(2,6-Diaminopyridin-3-YL)ethanone based on application.

H_Bond_Disruption Crystal Strong Crystal Lattice (Intermolecular H-Bonds) NMP Polar Aprotic Solvents (NMP / DMSO) Crystal->NMP Salt Acid Addition (TFA / HCl) Crystal->Salt Boc Derivatization (Boc2O) Crystal->Boc Disrupt1 Solvent Outcompetes Solute-Solute Bonds NMP->Disrupt1 Disrupt2 Ionic Repulsion Disrupts Lattice Salt->Disrupt2 Disrupt3 Steric Bulk + Loss of Donors Boc->Disrupt3 Soluble Enhanced Kinetic Solubility Disrupt1->Soluble Disrupt2->Soluble Disrupt3->Soluble

Mechanistic pathways for disrupting intermolecular hydrogen bonding to achieve solubility.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it contains built-in checkpoints to verify the success of the physical or chemical transformation before you proceed to the next step.

Protocol A: Co-Solvent Solubilization for Aqueous Assays

Objective: Prevent antisolvent precipitation when transitioning from DMSO to aqueous buffers.

  • Primary Solvation: Weigh 10 mg of 1-(2,6-Diaminopyridin-3-YL)ethanone. Add 100 µL of anhydrous DMSO. Vortex for 60 seconds.

    • Validation Checkpoint 1: The solution must be completely clear with no particulate matter. If cloudy, gently warm to 40°C.

  • Co-Solvent Bridging: Add 50 µL of Tween-80 or PEG-400 directly to the DMSO stock. Vortex thoroughly to create a homogenous organic phase.

  • Aqueous Dilution: Dropwise, add the DMSO/Co-solvent mixture into 850 µL of your target aqueous buffer (e.g., PBS, pH 7.4) under vigorous stirring.

    • Validation Checkpoint 2: Shine a laser pointer through the final solution. The absence of a Tyndall effect (scattering of the laser beam) confirms true solubilization rather than micro-suspension.

Protocol B: Transient Boc-Protection for Organic Synthesis

Objective: Chemically mask the amino groups to achieve solubility in non-polar solvents (e.g., DCM, Toluene).

  • Reaction Setup: Suspend 1.0 eq of 1-(2,6-Diaminopyridin-3-YL)ethanone in NMP (0.2 M concentration). The suspension may be slightly cloudy.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Derivatization: Slowly add 2.5 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours.

    • Validation Checkpoint 1 (Visual): As the reaction progresses and the H-bond donors are masked, the cloudy suspension will spontaneously transition into a completely clear, homogenous solution.

  • Workup & Extraction: Quench with water and extract with DCM.

    • Validation Checkpoint 2 (Chemical): Spot the organic layer on a TLC plate (Eluent: 50% EtOAc/Hexane). The starting material remains at the baseline (Rf = 0.0), while the highly lipophilic, soluble di-Boc protected product will migrate significantly (Rf ~ 0.6-0.8).

Part 5: References

  • Title: Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs Source: Journal of Medical and Health Studies - Al-Kindi Center for Research and Development URL: [Link]

  • Title: Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives Source: MDPI URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmacy and Chemistry Analysis URL: [Link]

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 1-(2,6-Diaminopyridin-3-YL)ethanone Recovery

Welcome to the technical support center dedicated to the successful crystallization and recovery of 1-(2,6-Diaminopyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful crystallization and recovery of 1-(2,6-Diaminopyridin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to empower you with the scientific understanding and technical protocols necessary to overcome common challenges and achieve high-yield, high-purity crystalline material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of 1-(2,6-Diaminopyridin-3-YL)ethanone.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too supersaturated, or the cooling rate is too rapid, causing the compound to come out of solution above its melting point in the solvent system.[1][2]

Solutions:

  • Reduce Supersaturation: Add a small amount of additional solvent to the heated mixture to slightly decrease the concentration.[3]

  • Slow Down Cooling: Insulate the crystallization vessel to allow for a gradual temperature decrease. This provides molecules with sufficient time to orient themselves into an ordered crystal lattice.

  • Solvent System Modification: Experiment with a different solvent or a co-solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures can sometimes prevent oiling out.[1]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: This is a common issue that typically points to either insufficient supersaturation or a kinetic barrier to nucleation (the initial formation of crystal seeds).[3][4]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3][4]

    • Seeding: Add a single, small crystal of 1-(2,6-Diaminopyridin-3-YL)ethanone (if available) to the solution. This "seed" acts as a template for further crystal growth.[3][5]

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over time. This will gradually increase the concentration of your compound.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[3]

Q3: The crystallization produced a fine powder instead of larger, well-defined crystals. How can I improve crystal size?

A3: The formation of a microcrystalline powder suggests that the rate of nucleation was too high, leading to the rapid formation of many small crystals that compete for the available solute.[1]

Solutions:

  • Decrease the Rate of Supersaturation: As with "oiling out," slowing down the cooling process is crucial. A slower approach to the supersaturation point will favor the growth of existing nuclei over the formation of new ones.

  • Use a More Dilute Solution: Starting with a slightly larger volume of solvent can help to control the rate of crystallization and promote the growth of larger crystals.[3]

Q4: How do I choose the best solvent for crystallization?

A4: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[1] For aminopyridine derivatives, consider the following:

  • Polarity: 1-(2,6-Diaminopyridin-3-YL)ethanone has polar amino and carbonyl groups, as well as a less polar pyridine ring. Solvents like ethanol, isopropanol, or acetone, or mixtures with water, are often good starting points.

  • Hydrogen Bonding: Protic solvents (like alcohols and water) can form hydrogen bonds with the amino groups and may be effective.[4]

  • Solubility Data: While specific data for this exact compound is limited, data for the parent compound, 2,6-Diaminopyridine, shows solubility in toluene, o-xylene, ethylbenzene, methanol, ethanol, and 2-propanol.[6][7] This provides a good starting point for solvent screening.

Part 2: Troubleshooting and Optimization Guide

This section provides a more detailed, systematic approach to refining your crystallization protocol.

Systematic Solvent Screening

A crucial first step is to identify an appropriate solvent system. This can be done systematically.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place a small amount (10-20 mg) of your crude 1-(2,6-Diaminopyridin-3-YL)ethanone into several test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and a water/ethanol mixture) dropwise at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

  • Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture to near the solvent's boiling point. If the solid dissolves, this is a promising candidate solvent.

  • Cooling: Allow the promising solutions to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals formed.

SolventSolubility at Room TempSolubility at Elevated TempCrystal Formation on Cooling
EthanolModerateHighGood - potential for well-formed crystals
IsopropanolLowModerateGood - potential for high recovery
AcetoneHighHighPoor - may require an anti-solvent
Ethyl AcetateLowModerateFair - may result in smaller crystals
TolueneVery LowLowPoor - likely unsuitable alone
WaterSparingly SolubleModeratePotential for hydrate formation
Optimizing Supersaturation and Cooling Profile

Once a suitable solvent is identified, the next step is to control the rate at which the solution becomes supersaturated to promote the growth of high-quality crystals.

Diagram: Crystallization Workflow ```dot

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Recovery & Analysis Dissolve Dissolve Compound in Minimal Hot Solvent Filter Hot Filtration (remove impurities) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Induce Induce Nucleation (if necessary) Cool->Induce No Crystals? FurtherCool Further Cooling (Ice Bath) Cool->FurtherCool Crystals Formed Induce->FurtherCool Isolate Isolate Crystals (Filtration) FurtherCool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Characterize Purity & Form (e.g., DSC, XRD) Dry->Analyze

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Bergfors, T. (2003). Screening and Optimization Methods for Nonautomated Crystallization Laboratories. In Methods in Molecular Biology, vol. 276. Humana Press.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Calibre Scientific. (n.d.).
  • Chayen, N. E. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(2), 103.
  • Zhang, Y., et al. (2007). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions.
  • Chemsrc. (2025, August 21). 2,6-Diaminopyridine.
  • PubChem. (n.d.). 2,6-Diaminopyridine.
  • Rathore, R. S., et al. (2016). 1-[5-Acetyl-4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone monohydrate.
  • ACS Publications. (2025, October 4).
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 1-(2,6-Diaminopyridin-3-YL)ethanone HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 1-(2,6-Diaminopyridin-3-YL)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 1-(2,6-Diaminopyridin-3-YL)ethanone. This highly polar, basic compound frequently suffers from poor retention and severe peak tailing on standard reversed-phase columns, leading to critical co-elution with degradation products and synthesis impurities.

This guide synthesizes mechanistic theory with field-validated protocols to help you engineer robust, self-validating analytical methods.

Mechanistic Insights: The Root Causes of Co-Elution

Resolving co-elution requires understanding the physicochemical interactions between the analyte, the mobile phase, and the stationary phase. 1-(2,6-Diaminopyridin-3-YL)ethanone presents a dual challenge:

  • Insufficient Hydrophobic Retention: Due to the highly polar diaminopyridine core, the compound exhibits minimal partitioning into standard C18 stationary phases. This causes it to elute near the void volume ( t0​ ), a crowded chromatographic region where highly polar impurities and matrix components co-elute[1].

  • Secondary Silanol Interactions: Modern silica columns are exhaustively end-capped, but steric hindrance prevents the capping of approximately 50% of residual silanols[1]. If the mobile phase pH exceeds 3.0, these acidic silanols ionize into anionic species ( SiO− ). The basic amine groups on the diaminopyridine ring become protonated and form strong electrostatic ion-exchange interactions with these ionized silanols, resulting in severe peak tailing (Asymmetry > 1.5) that smears into adjacent peaks[2][3].

Mechanism Analyte Diaminopyridine Derivative (Protonated Amines) C18 C18 Stationary Phase (Hydrophobic) Analyte->C18 Weak Partitioning Silanol Ionized Silanols (SiO-) (pH > 3.0) Analyte->Silanol Strong Electrostatic Elution Weak Retention (Early Elution) C18->Elution Tailing Strong Ion-Exchange (Peak Tailing) Silanol->Tailing Coelution Co-elution with Polar Impurities Elution->Coelution Tailing->Coelution

Mechanistic pathways leading to co-elution via weak hydrophobic retention and silanol interactions.

Troubleshooting Workflows

Before altering your method, analyze your chromatogram to diagnose the specific mechanism driving the co-elution. Use the decision matrix below to guide your method optimization.

CoelutionWorkflow Start Co-elution of 1-(2,6-Diaminopyridin-3-YL)ethanone Analyze Analyze Peak Shape Start->Analyze Tailing Severe Peak Tailing (As > 1.5) Analyze->Tailing Symmetrical Symmetrical Peaks (As < 1.2) Analyze->Symmetrical Silanol Cause: Silanol Ion-Exchange Secondary Interactions Tailing->Silanol Selectivity Cause: Insufficient Hydrophobic Retention Symmetrical->Selectivity Fix1 Lower pH < 3.0 (Protonate Silanols) Silanol->Fix1 Fix2 Add Competing Base (e.g., TEA 5mM) Silanol->Fix2 Fix3 Implement Ion-Pairing (Sodium Octanesulfonate) Selectivity->Fix3 Fix4 Switch to HILIC Mode Selectivity->Fix4

Decision matrix for resolving diaminopyridine co-elution based on peak asymmetry.

Self-Validating Experimental Protocols

To resolve co-elution, you must fundamentally alter how the analyte interacts with the system. Below are two field-proven, self-validating protocols designed specifically for diaminopyridine derivatives.

Protocol A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Mechanism of Action: This method utilizes sodium octanesulfonate as an amphiphilic ion-pairing reagent. The anionic sulfonate head binds to the protonated amine groups of the diaminopyridine, neutralizing its charge. The hydrophobic octyl tail increases the apparent lipophilicity of the complex, drastically increasing retention on the C18 column and pulling the analyte away from early-eluting polar impurities[4].

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Dissolve 1.0 g of sodium octanesulfonate and 0.77 g of ammonium acetate in 1.0 L of ultra-pure water (Milli-Q).

  • pH Adjustment: Carefully adjust the pH of Mobile Phase A to 1.9 using trifluoroacetic acid (TFA). Causality: Operating at pH 1.9 ensures complete protonation of residual silanols ( pKa≈3.5−4.5 ) into their neutral form ( Si−OH ), eliminating secondary ion-exchange tailing[3][5].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Isocratic Elution: Set the pump to deliver 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min[4].

  • Column Selection: Install a base-deactivated, ultra-pure Type B silica C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[5]. Maintain column temperature at 30°C.

  • Detection: UV absorbance at 254 nm (or experimentally determined λmax​ ).

System Suitability & Validation Checkpoints:

  • Capacity Factor ( k′ ): Must be > 2.0 (Validates successful ion-pairing retention).

  • Tailing Factor ( Tf​ ): Must be ≤1.2 (Validates successful silanol suppression).

  • Resolution ( Rs​ ): Must be ≥2.0 between the API and its nearest co-eluting impurity[4].

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism of Action: If IP-RP-HPLC is incompatible with your downstream detectors (e.g., MS), HILIC is the orthogonal alternative. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The polar diaminopyridine partitions into a water-enriched layer on the silica surface. Crucially, in HILIC mode, residual silanols do not cause peak tailing for basic compounds the way they do in reversed-phase systems[6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic blend of 90% Acetonitrile and 10% Aqueous buffer (5 mM ammonium acetate, adjusted to pH 3.0 with formic acid)[7].

  • Column Selection: Install an unbonded bare silica or amide-bonded HILIC column (e.g., 150 mm × 2.1 mm, 3 µm).

  • Equilibration (Critical Step): Flush the column with at least 50 column volumes of mobile phase. HILIC requires extensive equilibration to form the stable aqueous hydration layer on the silica surface.

  • Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (high organic). Causality: Injecting a highly aqueous sample into a HILIC system will disrupt the hydration layer and cause catastrophic peak distortion and co-elution[8].

Data Center: Method Optimization Matrices

Use the following tables to benchmark your expected outcomes when modifying your chromatographic parameters.

Table 1: Impact of Mobile Phase Adjustments on Diaminopyridine Co-Elution
Parameter AdjustmentMechanistic EffectExpected Asymmetry ( As​ )Resolution Impact
Standard C18, pH 7.0 Silanols ionized; strong ion-exchange with amines.> 2.0 (Severe Tailing)Poor (Co-elution likely)
Standard C18, pH 2.5 Silanols protonated; ion-exchange suppressed.1.2 - 1.4Moderate improvement
C18 + 5mM TEA (pH 4.0) TEA masks ionized silanols competitively.1.1 - 1.3Good, but reduces column life
C18 + Ion-Pairing (pH 1.9) Charge neutralized; hydrophobicity increased.< 1.2Excellent ( Rs​>2.0 )
Table 2: Column Chemistry Selection Matrix
Column ChemistryRetention Mechanism for DiaminopyridinesCo-Elution Risk FactorRecommended Use Case
Type A Silica C18 Weak hydrophobic + High metal/silanol activityHigh Not recommended[5]
Type B Silica C18 Weak hydrophobic + Low silanol activityMedium General purity assays (requires low pH)[5]
Pentafluorophenyl (PFP) Hydrophobic + π−π
  • Dipole interactions
Low Resolving structurally similar isomers
HILIC (Amide/Silica) Hydrophilic partitioningLow LC-MS applications; highly polar impurities[7]

Expert FAQs

Q: Why does my diaminopyridine peak tail severely even when using a modern, "fully end-capped" C18 column? A: "Fully end-capped" is a chromatographic misnomer. Due to steric hindrance during the manufacturing process, end-capping reagents can only reach and block about 50% of the residual silanols on the silica surface[1]. If your mobile phase pH is above 3.0, the remaining unreacted acidic silanols become ionized ( SiO− ) and form strong electrostatic interactions with the basic amine groups of 1-(2,6-Diaminopyridin-3-YL)ethanone, causing the peak to tail into adjacent eluting compounds[2][3].

Q: I read that adding Triethylamine (TEA) can fix co-elution caused by tailing. Should I use it? A: Adding a competing base like TEA (typically at 5-10 mM) acts as a "silanol suppressor." The TEA associates with the anionic silanol groups, blocking them from interacting with your analyte, which sharpens the peak and can resolve co-elution[3][5]. However, TEA accelerates the hydrolysis of both the stationary phase and the end-capping reagents. This exposes more silica over time, leading to a rapid degradation of column lifetime[5]. Adjusting the pH to < 3.0 or using an ion-pairing reagent is a much more robust long-term solution.

Q: How do I resolve the active 1-(2,6-Diaminopyridin-3-YL)ethanone from its dimer degradation product? A: Diaminopyridines are highly susceptible to oxidative degradation, forming dimers over time[9]. Because the dimer has a significantly different mass, charge distribution, and lipophilicity compared to the monomer, an ion-pairing gradient method is highly effective. By gradually increasing the organic modifier (Acetonitrile) from 5% to 40% over 20 minutes in the presence of sodium octanesulfonate, you exploit the distinct lipophilicity of the monomer-ion pair versus the dimer-ion pair, achieving baseline resolution.

Q: I switched to HILIC to increase retention, but my peaks are splitting and co-eluting worse than before. What happened? A: This is almost certainly a sample diluent mismatch. In HILIC, the sample solvent must be weaker (i.e., highly organic) than the mobile phase. If you dissolve your highly polar diaminopyridine in 100% water and inject it into a HILIC system running 90% acetonitrile, the strong injection solvent disrupts the delicate water-enriched partitioning layer on the column head, causing peak distortion, splitting, and co-elution[8]. Always dilute your sample in a high-organic solvent prior to HILIC injection.

References

  • 2 - Chrom Tech, Inc. 2.3 - ACE News / hplc.eu

  • 1 - Element Lab Solutions

  • 5 - Phenomenex

  • 6 - Chromanik Technologies 6.4 - ResearchGate (Chromatographia)

  • 8 - University of Pittsburgh 11.9 - Google Patents 14.7 - PMC / NIH

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2,6-Diaminopyridin-3-yl)ethanone Derivatives

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals working with 1-(2,6-diaminopyridin-3-yl)ethanone (also known as 3-acetyl-2,6-diaminopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals working with 1-(2,6-diaminopyridin-3-yl)ethanone (also known as 3-acetyl-2,6-diaminopyridine).

This highly electron-rich scaffold is a privileged pharmacophore, frequently utilized as a critical hinge-binding motif in the development of targeted kinase inhibitors (such as those targeting PI3Kδ, IRAK4, and Mps1)[1][2][]. However, functionalizing this core is notoriously difficult due to severe steric crowding and complex electronic interactions. Below, we break down the causality behind these synthetic bottlenecks and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Insight — The Root of the Problem

Before troubleshooting, it is critical to understand why this molecule resists standard synthetic transformations. The difficulty arises from the proximity of the C3-acetyl group to the C2-amino group, which creates two compounding barriers:

  • Steric Shielding: The bulky ethanone group physically blocks nucleophilic attack at the C2-amine, while the adjacent amine and C4-proton restrict the trajectory of nucleophiles attacking the C3-carbonyl.

  • Intramolecular Hydrogen Bonding: The C2-amino protons act as strong hydrogen bond donors to the C3-carbonyl oxygen[4]. This forms a highly stable, pseudo-six-membered ring that locks the molecular conformation. Consequently, the carbonyl carbon becomes significantly less electrophilic, and the C2-amine becomes less nucleophilic.

G A 1-(2,6-Diaminopyridin-3-yl)ethanone Core Scaffold B C3-Acetyl Group (Electrophile) A->B C C2-Amino Group (Nucleophile) A->C D C6-Amino Group (Nucleophile) A->D E Intramolecular H-Bonding (Pseudo 6-membered ring) B->E F Steric Clash (Restricted Rotation) B->F C->E C->F H High Reactivity at C6 D->H G Deactivated Reactivity at C2 and C3 E->G F->G

Fig 1: Intramolecular H-bonding and steric clash deactivating the C2 and C3 positions.

Part 2: Troubleshooting Guides & FAQs

Q1: My reductive amination or Aldol condensation at the C3-acetyl group is yielding <10%. How can I drive this reaction?

The Causality: Standard conditions (e.g., NaBH3​CN in acetic acid) fail because the C3-ketone is electronically deactivated by the C2-NH₂ hydrogen bond. The thermodynamic stability of this H-bond prevents the formation of the intermediate imine/enamine. The Solution: You must use a highly oxophilic Lewis acid to forcefully coordinate the carbonyl oxygen, thereby breaking the intramolecular H-bond and restoring electrophilicity to the carbon center.

Validated Protocol: Lewis Acid-Mediated Reductive Amination

  • Preparation: Dissolve 1-(2,6-diaminopyridin-3-yl)ethanone (1.0 eq) and your target amine (1.2 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C. Dropwise, add Titanium(IV) chloride ( TiCl4​ , 0.5–1.0 eq). Self-Validation Checkpoint: The solution will immediately change color (often deepening to a dark red/brown), indicating successful Lewis acid-carbonyl coordination.

  • Imine Formation: Allow the mixture to stir at room temperature for 2–4 hours.

  • Reduction: Cool back to 0°C and add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 eq) in portions. Stir for an additional 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ , filter through a pad of Celite to remove titanium salts, and extract with EtOAc.

Q2: I need to selectively acylate the C2-amino group, but the reaction exclusively occurs at the C6-amino group. How do I reverse this selectivity?

The Causality: The C6-amine is sterically unencumbered and free from intramolecular hydrogen bonding, making it the kinetic and thermodynamic site of attack[4]. The C2-amine is sterically shielded. The Solution: You must employ a protection-activation-deprotection sequence. Protect the highly reactive C6 position first, then use a strong base and thermal energy to force the reaction at the hindered C2 position.

Workflow S1 Step 1: C6-Amine Protection (Boc2O or TrCl) S2 Step 2: C2-Amine Activation (NaH / DMF, 0°C) S1->S2 S3 Step 3: Electrophilic Addition (Heat to 60°C) S2->S3 S4 Step 4: C6 Deprotection (TFA / DCM) S3->S4

Fig 2: Step-by-step workflow for the selective functionalization of the sterically hindered C2-amine.

Validated Protocol: Selective C2-Acylation

  • C6-Protection: Dissolve the starting material in THF. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) and stir at room temperature for 4 hours. The steric bulk of the C3-acetyl ensures exclusive Boc-protection at C6. Isolate the mono-Boc intermediate.

  • C2-Activation: Dissolve the intermediate in anhydrous DMF and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Self-Validation Checkpoint: Hydrogen gas evolution confirms the deprotonation of the hindered C2-amine.

  • Electrophilic Addition: Add your acyl chloride (1.2 eq). Remove the ice bath and heat the reaction to 60°C for 6 hours. Thermal energy is mandatory to overcome the steric barrier at C2.

  • Deprotection: Treat the crude product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to remove the C6-Boc group, yielding the C2-acylated product.

Q3: How do I prevent palladium catalyst poisoning during cross-coupling reactions on halogenated derivatives of this scaffold?

The Causality: The 2,6-diaminopyridine core is an excellent bidentate ligand. It can chelate the active Pd(0) species, completely halting the catalytic cycle. Furthermore, the steric bulk around C2/C3 severely slows down the reductive elimination step of the cross-coupling cycle. The Solution: Utilize highly active, sterically demanding Buchwald ligands (e.g., XPhos or RuPhos) paired with a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst. The immense steric bulk of XPhos prevents the diaminopyridine substrate from chelating the palladium center, while simultaneously accelerating the difficult reductive elimination step.

Part 3: Quantitative Optimization Summary

The table below summarizes the expected yield improvements when transitioning from standard conditions to our steric-bypass protocols.

Reaction TypeTarget SiteStandard ConditionsOptimized Conditions (Steric Bypass)Typical Yield
Reductive Amination C3-Acetyl NaBH3​CN , AcOH, RT TiCl4​ (1 eq), DCM, 0°C, then NaBH(OAc)3​ 10% ➔ 75%
Aldol Condensation C3-AcetylKOH, EtOH, RefluxMicrowave irradiation (120°C), Pyrrolidine cat.<5% ➔ 65%
Selective N-Acylation C2-AmineAcCl, Et3​N , DCM1. C6-Boc protection 2. NaH, DMF 3. AcCl, 60°C0% (C6 reacts) ➔ 80%

Part 4: References

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. National Institutes of Health (NIH) / Journal of Medicinal Chemistry.[1]

  • Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters.[2]

  • Kinase Hinge Binders Library. BOC Sciences.[]

  • Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities. The Journal of Organic Chemistry (ACS Publications).[4]

Sources

Troubleshooting

improving shelf-life and stability of 1-(2,6-Diaminopyridin-3-YL)ethanone aqueous solutions

An In-depth Technical Guide for Researchers Technical Support Center: Enhancing the Shelf-Life and Stability of 1-(2,6-Diaminopyridin-3-YL)ethanone Aqueous Solutions Welcome to the technical support guide for 1-(2,6-Diam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Technical Support Center: Enhancing the Shelf-Life and Stability of 1-(2,6-Diaminopyridin-3-YL)ethanone Aqueous Solutions

Welcome to the technical support guide for 1-(2,6-Diaminopyridin-3-YL)ethanone. As Senior Application Scientists, we have compiled this resource to address the common stability challenges encountered when working with aqueous solutions of this compound. This guide provides troubleshooting advice, proactive stabilization strategies, and validated protocols to ensure the integrity and reproducibility of your experiments.

Part I: Foundational Knowledge - Understanding Inherent Instabilities

A thorough understanding of the molecule's structure is the first step in troubleshooting and preventing degradation.

Q1: What are the key structural features of 1-(2,6-Diaminopyridin-3-YL)ethanone that influence its stability in water?

The stability of 1-(2,6-Diaminopyridin-3-YL)ethanone in aqueous media is dictated by three primary structural features:

  • Two Aromatic Amino Groups: The 2- and 6-amino groups on the pyridine ring are electron-donating. These sites are highly susceptible to oxidation, which can lead to the formation of colored impurities and a loss of compound activity. The basicity of these groups also makes the molecule's properties pH-dependent.[1][2]

  • Pyridyl Ketone Moiety: The acetyl group (ethanone) attached to the pyridine ring, particularly its ortho-position to an amino group and the ring nitrogen, can be involved in photochemical reactions. Aryl ketones are known photosensitizers that can generate reactive radical intermediates upon UV irradiation.[3][4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron density of the entire structure and can be protonated in acidic conditions, altering the molecule's solubility and reactivity.

Q2: What are the primary degradation pathways for this compound?

Based on its structure and data from related aminopyridine compounds, the primary degradation pathways are oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: This is often the most significant pathway in aqueous solutions. The amino groups can be oxidized by dissolved oxygen, peroxide contaminants, or metal ions. This can lead to the formation of nitroso, nitro, or N-oxide derivatives, and potentially polymerization, often accompanied by a visible color change.[5] Studies on similar diaminopyridines confirm that oxidation is a primary concern, though salt forms can exhibit greater stability against oxidative stress.[5]

  • Hydrolytic Degradation: While generally less pronounced than oxidation for this specific structure, hydrolysis can occur under harsh acidic or basic conditions. For instance, extreme pH could potentially affect the acetyl group.[6][7]

  • Photodegradation: Pyridyl ketones are known to be sensitive to UV light, which can induce the formation of persistent and reactive free radicals.[3][4] This process is highly sensitive to the presence of oxygen and the pH of the medium, suggesting that exposure to light, especially in ambient, oxygenated conditions, can significantly accelerate degradation.[4]

Potential Degradation Pathways A 1-(2,6-Diaminopyridin-3-YL)ethanone (Aqueous Solution) E Oxidized Products (N-oxides, Nitroso/Nitro derivatives, Colored Polymers) A->E Oxidation F Photodegradation Products (Radical Intermediates) A->F Photodegradation G Hydrolytic Products A->G Hydrolysis B Oxidative Stress (O₂, Metal Ions, Peroxides) B->E C Light Exposure (UV, Ambient Light) C->F D Extreme pH (Strong Acid/Base) D->G

Caption: Key degradation pathways for the target compound.

Part II: Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q3: My solution is changing color (e.g., turning yellow/brown). What is the likely cause and how can I prevent it?

Likely Cause: Color change is a classic indicator of oxidative degradation. The electron-rich amino groups are reacting with dissolved oxygen or other oxidizing species, forming highly conjugated, colored products. This process can be accelerated by exposure to light and the presence of trace metal ions.

Troubleshooting & Prevention Protocol:

  • Deoxygenate Your Solvent: Before preparing your solution, sparge the aqueous buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Water: Use HPLC-grade or Milli-Q water to minimize contaminants, especially trace metals that can catalyze oxidation.

  • Incorporate an Antioxidant: Add a suitable antioxidant to the buffer.

    • Recommended: Ascorbic acid (0.01-0.1%) or sodium metabisulfite (0.01-0.1%).

    • Action: These agents are preferentially oxidized, sparing the target compound.

  • Add a Chelating Agent: To sequester catalytic metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%).

  • Protect from Light: Prepare and store the solution in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.

Q4: I'm observing a rapid loss of potency in my aqueous solution. What factors should I investigate?

Likely Causes: A rapid loss of potency, often confirmed by HPLC analysis, points to significant chemical degradation. The primary suspects are photodegradation and oxidation, which may not always produce a visible color change in the early stages. The pH of the solution is also a critical factor.

Start Potency Loss Detected CheckLight Was solution exposed to light? Start->CheckLight CheckOxygen Was solution prepared in air? CheckLight->CheckOxygen No Sol1 Root Cause: Photodegradation CheckLight->Sol1 Yes CheckpH Is pH optimal and buffered? CheckOxygen->CheckpH No Sol2 Root Cause: Oxidation CheckOxygen->Sol2 Yes CheckpH->Start Yes (Re-evaluate) Sol3 Root Cause: pH Instability CheckpH->Sol3 No Action1 Action: Use amber vials, work under low light. Sol1->Action1 Action2 Action: Deoxygenate solvent, use antioxidants. Sol2->Action2 Action3 Action: Use a suitable buffer (e.g., Phosphate, Citrate). Sol3->Action3

Caption: Troubleshooting flowchart for loss of potency.

Investigation Workflow:

  • Review Handling Procedures: Were the solutions exposed to ambient or direct light for extended periods? Was the buffer deoxygenated?

  • Verify pH: Measure the pH of the solution. An unbuffered solution's pH can drift, leading to accelerated degradation. The ionization state of the molecule is pH-dependent, which directly impacts its stability.[6][8]

  • Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the most significant vulnerability. This provides definitive evidence for the degradation pathway.

Q5: I see precipitates forming in my solution over time. What could be causing this?

Likely Causes:

  • Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen aqueous medium. This can be exacerbated by changes in temperature or pH.

  • Degradation to an Insoluble Product: One or more degradation products (e.g., polymers from oxidation) may be less soluble than the parent compound and precipitate out of solution.

  • pH Shift: If the solution is unbuffered, absorption of atmospheric CO₂ can lower the pH, potentially causing a protonated, less soluble form of the compound to precipitate.

Preventative Measures:

  • Confirm Solubility Limits: Determine the solubility of your compound in the intended buffer system at the intended storage temperature before preparing stock solutions.

  • Use a Buffer System: Always use a buffer to maintain a stable pH where the compound is most soluble and stable.

  • Consider Co-solvents: If aqueous solubility is limiting, consider adding a small percentage of a water-miscible organic co-solvent such as ethanol, DMSO, or polyethylene glycol (PEG), but first verify compatibility with your experimental system.

Part III: Proactive Stabilization Strategies & Formulation Guide

Q6: How does pH affect the stability, and what is the optimal pH range for my solution?

The pH is arguably the most critical factor to control. For aminopyridines, stability is a balance:

  • Acidic pH (below ~4-5): The pyridine nitrogen and amino groups will be protonated. While this may protect against some forms of oxidation, it can increase susceptibility to hydrolysis and may decrease solubility depending on the counter-ion.

  • Neutral to Slightly Acidic pH (~6.0-7.4): This range is often the best compromise for stability. It minimizes the risk of base-catalyzed degradation while keeping the amino groups sufficiently unprotonated to maintain solubility.

  • Basic pH (above ~8): The unprotonated amino groups are highly susceptible to oxidation. Basic conditions can also promote other degradation pathways.[7]

Recommendation: Start by evaluating the stability in a buffered solution at pH 6.5 . A phosphate or citrate buffer is a good starting point. The optimal pH should be determined empirically using a stability study where potency is monitored over time across a range of pH values (e.g., 5.5, 6.5, 7.5).

Q7: What types of excipients can I use to improve the stability of my formulation?

Excipients are crucial for creating a stable aqueous formulation.[9] Consider a multi-component approach.

Excipient CategoryRecommended ExamplesConcentration RangeMechanism of Action
Buffering Agents Phosphate, Citrate, Histidine10-50 mMMaintains optimal pH, preventing acid/base-catalyzed degradation.[6]
Antioxidants Ascorbic Acid, Sodium Metabisulfite, Methionine0.01 - 0.1%Preferentially oxidized, protecting the active compound from oxidative damage.[10]
Chelating Agents Disodium EDTA, Edetic Acid0.01 - 0.05%Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions.
Solubilizers / Stabilizers Polyethylene Glycol (PEG 300/400), Propylene Glycol1 - 10%Can increase solubility and stabilize the compound through preferential exclusion or by creating a stabilizing micro-environment.[11]
Q8: How should I properly store my aqueous solutions to maximize shelf-life?

Based on the compound's vulnerabilities, adhere to the following storage protocol:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of most chemical degradation reactions. For long-term storage (>1 month), consider storing at -20°C or -80°C, but be sure to perform freeze-thaw stability tests first.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. This is especially critical for long-term storage.

  • Light: Always store in amber glass vials or in a dark location (e.g., in a box within the refrigerator).

  • Container: Use high-quality, low-leachable glass vials (Type I borosilicate glass).

Part IV: Essential Analytical Protocols

Q9: How do I set up a forced degradation study to understand the stability profile of my compound?

A forced degradation (or stress testing) study is essential for identifying degradation pathways and developing a stability-indicating analytical method.[12]

Protocol for Forced Degradation Study:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2,6-Diaminopyridin-3-YL)ethanone in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample diluted with water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the control sample at 60°C.

    • Photolytic: Expose the control sample to a photostability chamber (ICH Q1B guidelines) or direct sunlight.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, no quenching is needed.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using an HPLC-UV/MS method. The goal is to separate the parent peak from all degradation product peaks.

Q10: What are the recommended starting parameters for a stability-indicating HPLC-UV method?

A reverse-phase HPLC method is suitable for monitoring the stability of this compound. The method must be able to resolve the parent peak from all process impurities and degradation products.[7][13]

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18, 2.1 or 4.6 mm x 100 mm, ≤ 3.5 µmA C18 column provides good retention for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the amine-containing compound.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a good starting organic modifier. Methanol can also be screened.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold, and re-equilibrate.A gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products.
Flow Rate 0.4 mL/min (for 2.1 mm) or 1.0 mL/min (for 4.6 mm)Standard flow rates for the respective column diameters.
Column Temp. 30°CProvides reproducible retention times. Can be adjusted (25-40°C) to improve separation.
Detection UV, Diode Array Detector (DAD) at 254 nm and 270 nmDAD allows for peak purity analysis. Monitor multiple wavelengths to ensure all components are detected.
Injection Vol. 5-10 µLAdjust based on detector response and sample concentration.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Photochemistry of Pyridyl Azides and Diazo Ketones in Matrix and in Solution. Pure and Applied Chemistry. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions. Available at: [Link]

  • Unusual and Persistent Free Radical Intermediate Production from 2‑Pyridyl Ketones via UV Irradiation: A Direct ESR Study. ACS Figshare. Available at: [Link]

  • Stabilizing excipients for therapeutic protein formulations. Google Patents.
  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate. Available at: [Link]

  • Influence of pH on the permeability of p-toluidine and aminopyrine through shed snake skin as a model membrane. PubMed. Available at: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

  • Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Nucleic Acids Research. Available at: [Link]

  • Analytical Methods for Determining Pyrethrins and Pyrethroids in Biological Materials. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available at: [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. University of Almería. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Excipients to reduce the viscosity of antibody formulations and formulation compositions. Google Patents.
  • Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. CrystEngComm. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. The University of Japan. Available at: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. Available at: [Link]

  • Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Waters Corporation. Available at: [Link]

Sources

Optimization

optimizing reaction time and temperature for 1-(2,6-Diaminopyridin-3-YL)ethanone acylation

Welcome to the Technical Support Center for the regioselective functionalization of 1-(2,6-Diaminopyridin-3-yl)ethanone (also known as 3-acetyl-2,6-diaminopyridine). This guide is designed for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the regioselective functionalization of 1-(2,6-Diaminopyridin-3-yl)ethanone (also known as 3-acetyl-2,6-diaminopyridine). This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale acylation reactions targeting this specific scaffold.

Mechanistic Principles: Causality in Regioselection

To optimize reaction time and temperature, one must first understand the intrinsic reactivity of the substrate. 1-(2,6-Diaminopyridin-3-yl)ethanone possesses two competing nucleophilic primary amines (C2 and C6).

  • Steric & Electronic Causality: The C3-acetyl group is strongly electron-withdrawing, deactivating the adjacent C2-amine via inductive and resonance effects. Furthermore, the C2-amine forms a stable intramolecular hydrogen bond with the carbonyl oxygen of the C3-acetyl group, locking it in a less nucleophilic state.

  • Kinetic vs. Thermodynamic Control: Because the C6-amine is sterically unhindered and lacks this hydrogen-bonding stabilization, it has a significantly lower activation energy for nucleophilic attack. Consequently, C6-monoacylation is the kinetic product (favored at low temperatures and short times), while di-acylation is the thermodynamic product (requiring elevated temperatures and extended times to break the C2-amine hydrogen bond) [1].

Pathway Substrate 1-(2,6-Diaminopyridin-3-yl)ethanone Intermediate Acylpyridinium Intermediate Substrate->Intermediate + Reagents AcylatingAgent Acyl Chloride / Base AcylatingAgent->Intermediate Kinetic Mono-acylation (C6-NH2) Temp: 0-25°C | Time: 1-2h Intermediate->Kinetic Fast (Low Activation Energy) Thermodynamic Di-acylation (C2 & C6) Temp: 80-110°C | Time: 12-24h Intermediate->Thermodynamic Slow (High Activation Energy) Kinetic->Thermodynamic Excess Reagent + Heat

Figure 1: Mechanistic pathway showing kinetic vs. thermodynamic control of acylation.

Troubleshooting Guide & Workflows

Issue 1: I am observing significant di-acylation (>10%) even when using exactly 1.0 equivalent of acyl chloride.

Cause: The reaction system possesses excess thermal energy, allowing the intermediate to overcome the activation barrier of the hindered C2-amine. Solution: Lower the reaction temperature. Ensure the acylating agent is added dropwise at 0 °C. Do not allow the reaction mixture to exceed 25 °C. Strictly limit the reaction time to 1–2 hours. Quench the reaction immediately after this window to trap the kinetic product.

Issue 2: The reaction stalls at ~50% conversion, leaving unreacted starting material.

Cause: The electrophilicity of the acylating agent is insufficient at low temperatures, or the base (e.g., Triethylamine) is failing to effectively generate the highly reactive acylpyridinium intermediate. Solution: Do not increase the temperature, as this will trigger di-acylation. Instead, introduce a nucleophilic catalyst. Adding 5–10 mol% of 4-dimethylaminopyridine (DMAP) or 4-aminopyridine accelerates the transfer of the acyl group to the unhindered C6-amine without requiring thermal forcing [2].

Issue 3: I need to selectively acylate the C2-amine, but the C6-amine always reacts first.

Cause: The C6-amine is inherently more reactive. Solution: You must employ a protection/deprotection strategy. First, kinetically acylate the C6-amine with a bulky, easily removable protecting group (e.g., Boc anhydride at 0 °C). Then, use forcing conditions (reflux, 80 °C, 24 h) to acylate the C2-amine. Finally, selectively deprotect the C6 position.

Workflow Start Analyze Reaction (LC-MS) Check1 Di-acylated product > 10%? Start->Check1 Fix1 Decrease Temp to 0°C Limit Time to 1h Check1->Fix1 Yes Check2 Unreacted Substrate > 20%? Check1->Check2 No Fix1->Start Fix2 Add DMAP catalyst Maintain Temp < 25°C Check2->Fix2 Yes Check3 C2-Monoacyl forming? Check2->Check3 No Fix2->Start Fix3 Switch to bulky acyl chloride Lower Temp to -78°C Check3->Fix3 Yes Success Optimal C6-Monoacylation Check3->Success No Fix3->Start

Figure 2: Iterative troubleshooting workflow for optimizing acylation parameters.

Optimization Data: Time & Temperature Matrix

The following table summarizes the quantitative impact of reaction time and temperature on the product distribution during the acylation of 1-(2,6-Diaminopyridin-3-yl)ethanone using 1.1 equivalents of acetyl chloride.

Temperature (°C)Time (h)Catalyst (10 mol%)C6-Monoacyl Yield (%)Di-acyl Yield (%)Unreacted SM (%)
0 to 51.5None65< 134
0 to 25 2.0 DMAP 88 < 2 10
2512.0DMAP60355
80 (Reflux)24.0DMAP1285< 3

Self-Validating Experimental Protocols

Protocol A: Regioselective C6-Monoacylation (Kinetic Control)

This protocol utilizes in-process controls (IPC) to prevent over-reaction.

  • Initialization: Dissolve 10.0 mmol of 1-(2,6-Diaminopyridin-3-yl)ethanone in 30 mL of anhydrous Dichloromethane (DCM). Add 12.0 mmol of Triethylamine (Et3N) and 1.0 mmol of DMAP.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Ensure steady internal temperature.

  • Addition: Dissolve 10.5 mmol of the desired acyl chloride in 10 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump.

  • Incubation & IPC: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for exactly 60 minutes.

    • Self-Validation Step: Take a 50 µL aliquot, quench with methanol, and analyze via LC-MS. If the ratio of mono- to di-acylated product is < 95:5, lower the temperature of your cooling bath by 5 °C for future runs. If unreacted starting material is >15%, continue stirring for 30 more minutes.

  • Quench: Quench the reaction strictly at the 2-hour mark by adding 20 mL of saturated aqueous NaHCO3 to neutralize the active acylpyridinium species.

Protocol B: Exhaustive Di-acylation (Thermodynamic Control)
  • Initialization: Dissolve 10.0 mmol of the substrate in 30 mL of Toluene (to allow for higher reflux temperatures). Add 30.0 mmol of Et3N and 2.0 mmol of DMAP.

  • Addition: Add 25.0 mmol (2.5 equivalents) of acyl chloride at room temperature.

  • Thermal Forcing: Attach a reflux condenser and heat the reaction to 110 °C. Stir for 18–24 hours. The extended time and high heat provide the energy required to break the C2-amine's intramolecular hydrogen bond.

Frequently Asked Questions (FAQs)

Q: Can microwave irradiation be used to speed up the di-acylation process? A: Yes. Microwave-assisted synthesis allows for a dramatic reduction in reaction times. Heating the reaction mixture to 130–150 °C under microwave irradiation can achieve complete di-acylation in 10–30 minutes, bypassing the 24-hour reflux requirement of conventional heating [3].

Q: Does the solvent choice impact regioselectivity? A: Absolutely. Non-polar or moderately polar aprotic solvents like DCM or Toluene are preferred. Highly polar protic solvents can disrupt the intramolecular hydrogen bonding of the C2-amine, prematurely increasing its nucleophilicity and leading to unexpected di-acylation at lower temperatures.

Q: What is the "Cyanide Effect" and can it help acylate the C2 position? A: The "cyanide effect" refers to the use of benzoyl cyanide or acetyl cyanide alongside DMAP to achieve highly regioselective acylations at sterically congested sites. The cyanide ion acts as a sterically non-demanding base that participates in dual hydrogen bonding, enhancing the nucleophilicity of hindered groups at low temperatures (-78 °C). This can theoretically be adapted to target the hindered C2-amine without requiring high heat [4].

References

  • Source: clockss.
  • Source: acs.
  • Source: benchchem.
  • Regioselective Acylation of Diols and Triols: The Cyanide Effect.

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2,6-Diaminopyridin-3-yl)ethanone vs. 2,6-Diaminopyridine

As drug discovery and materials science increasingly rely on functionalized heterocyclic scaffolds, understanding the precise electronic and steric dynamics of pyridine derivatives is critical. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on functionalized heterocyclic scaffolds, understanding the precise electronic and steric dynamics of pyridine derivatives is critical. This guide provides an in-depth comparative analysis of the reactivity profiles of 2,6-diaminopyridine (DAP) and its acetylated derivative, 1-(2,6-diaminopyridin-3-yl)ethanone (3-acetyl-DAP) .

By examining how the introduction of an electron-withdrawing acetyl group alters the inherent nucleophilicity of the diaminopyridine core, researchers can better predict regioselectivity in electrophilic aromatic substitution (EAS) and cross-coupling workflows.

Mechanistic Profiling & Electronic Landscape

2,6-Diaminopyridine (DAP)

In the unfunctionalized DAP scaffold, the pyridine nitrogen exerts an electron-withdrawing inductive effect (-I), which typically deactivates the ring toward EAS[1]. However, the presence of two strongly electron-donating amino groups at the C2 and C6 positions (+M effect) overwhelmingly compensates for this deactivation[2].

  • Regioselectivity: The synergistic +M effects of the amino groups funnel electron density directly to the C3 and C5 positions [1].

  • Reactivity: DAP is highly reactive toward electrophiles (e.g., nitration, halogenation), often leading to over-reaction (di-substitution) if stoichiometry and temperature are not strictly controlled[3][4].

1-(2,6-Diaminopyridin-3-yl)ethanone (3-Acetyl-DAP)

The introduction of an acetyl group at the C3 position fundamentally alters the electronic topology. The acetyl group is electron-withdrawing (-M, -I), which tempers the global electron density of the ring.

  • Regioselectivity: The C3 position is blocked. The C4 position is sterically hindered and electronically deactivated by the adjacent acetyl group. Consequently, EAS is exclusively funneled to the C5 position .

  • Reactivity: The compound is less reactive overall compared to DAP due to the antagonistic -M effect of the acetyl group. This "tempering" is highly advantageous for achieving clean, mono-substituted products without the risk of over-reaction.

Pathway Visualization

The following diagram illustrates the divergent electrophilic aromatic substitution (EAS) pathways for both scaffolds, highlighting the regiocontrol imposed by the acetyl group.

Reactivity_Comparison DAP 2,6-Diaminopyridine (Highly Activated) EAS_DAP Electrophilic Attack (e.g., Br2, HNO3) DAP->EAS_DAP AcDAP 3-Acetyl-2,6-diaminopyridine (Moderately Activated) EAS_AcDAP Electrophilic Attack (e.g., Br2, HNO3) AcDAP->EAS_AcDAP Prod_DAP1 C3-Monosubstitution (Kinetic Product) EAS_DAP->Prod_DAP1 1 eq Electrophile, Low Temp Prod_DAP2 C3,C5-Disubstitution (Thermodynamic Product) EAS_DAP->Prod_DAP2 Excess Electrophile, Room Temp Prod_AcDAP Exclusive C5-Monosubstitution (High Regioselectivity) EAS_AcDAP->Prod_AcDAP C3 Blocked, C5 Exclusively Activated

Figure 1: Divergent EAS pathways demonstrating regiocontrol in DAP vs. 3-Acetyl-DAP.

Comparative Quantitative Data

Parameter2,6-Diaminopyridine (DAP)1-(2,6-Diaminopyridin-3-yl)ethanone
Primary EAS Sites C3, C5[1]C5 (Exclusive)
Ring Activation Level Very High (+M from two -NH2)[2]Moderate (+M from -NH2, -M from Acetyl)
Risk of Di-substitution High (requires strict stoichiometric control)[3]Very Low (C3 blocked, ring deactivated)
Nucleophilicity of Amines High (can compete with ring carbon attack)Lowered at C2 due to hydrogen bonding with C3-acetyl
Solubility (Aqueous) High (due to dual amine polarity)[2]Moderate (lipophilicity increased by acetyl)

Experimental Workflows: Self-Validating Bromination Protocols

To demonstrate the practical implications of these electronic differences, the following protocols outline the selective monobromination of both scaffolds. The causality behind the experimental choices is explicitly detailed.

Protocol A: Controlled Monobromination of 2,6-Diaminopyridine

Objective: Achieve C3-monobromination while suppressing the highly favorable C3,C5-dibromination.

  • Preparation: Dissolve 10 mmol of 2,6-diaminopyridine in 20 mL of glacial acetic acid. Rationale: Acetic acid acts as a mild protonating agent, slightly dampening the extreme reactivity of the pyridine ring to prevent runaway polyhalogenation.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Low thermal energy is critical to trap the kinetic monosubstituted product.

  • Electrophile Addition: Dissolve 9.5 mmol (0.95 eq) of N-Bromosuccinimide (NBS) in 10 mL of DMF. Add dropwise over 30 minutes. Rationale: Sub-stoichiometric NBS ensures the starting material is in slight excess, statistically minimizing dibromination.

  • Quenching & Isolation: Stir for 1 hour at 0 °C, then pour into crushed ice. Neutralize with saturated NaHCO3 and extract with EtOAc.

Protocol B: Regioselective Bromination of 3-Acetyl-2,6-diaminopyridine

Objective: Exploit the blocked C3 position to achieve clean C5-bromination.

  • Preparation: Dissolve 10 mmol of 1-(2,6-diaminopyridin-3-yl)ethanone in 20 mL of DMF. Rationale: The acetyl group reduces reactivity; a polar aprotic solvent like DMF enhances the electrophilicity of the brominating agent.

  • Temperature Control: Maintain at room temperature (20-25 °C). Rationale: The deactivated nature of the ring requires higher thermal energy for the reaction to proceed at a practical rate compared to standard DAP.

  • Electrophile Addition: Add 11 mmol (1.1 eq) of NBS in a single portion. Rationale: Because the C3 position is blocked and the ring is tempered, an excess of NBS can be used to drive the reaction to completion without fear of dibromination.

  • Quenching & Isolation: Stir for 4 hours. Pour into water to precipitate the product. Filter and wash with cold water to yield 1-(5-bromo-2,6-diaminopyridin-3-yl)ethanone.

References

  • ResearchGate. "Mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration". ResearchGate. Available at: [Link]

  • Zhu, J., et al. "Mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration". Chinese Journal of Chemical Engineering, 2023. Available at:[Link]

  • Nowgong Girls' College. "A Few Heterocyclic Compounds: Pyridine Reactivity". Nowgong Girls' College. Available at:[Link]

Sources

Comparative

FT-IR spectroscopy characterization peaks for 1-(2,6-Diaminopyridin-3-YL)ethanone

FT-IR Spectroscopy Characterization of 1-(2,6-Diaminopyridin-3-YL)ethanone: A Comparative Guide As a Senior Application Scientist in pharmaceutical characterization, I frequently rely on Fourier-Transform Infrared (FT-IR...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Characterization of 1-(2,6-Diaminopyridin-3-YL)ethanone: A Comparative Guide

As a Senior Application Scientist in pharmaceutical characterization, I frequently rely on Fourier-Transform Infrared (FT-IR) spectroscopy not just as a pass/fail identification tool, but as a mechanistic window into molecular structure. When characterizing highly functionalized heterocycles like 1-(2,6-Diaminopyridin-3-YL)ethanone (also known as 3-acetyl-2,6-diaminopyridine), simply listing peak numbers is insufficient.

To truly validate a successful synthesis and ensure structural integrity, we must analyze the "push-pull" electron dynamics and hydrogen-bonding networks that define this molecule. This guide objectively compares the spectral fingerprint of 1-(2,6-Diaminopyridin-3-YL)ethanone against its foundational structural alternatives—2,6-diaminopyridine and 3-acetylpyridine—providing researchers with a self-validating framework for spectral interpretation.

Mechanistic Spectroscopy: The Causality of Peak Shifts

The structure of 1-(2,6-Diaminopyridin-3-YL)ethanone features an electron-deficient pyridine ring substituted with two electron-donating primary amines (-NH₂) at positions 2 and 6, and an electron-withdrawing acetyl group at position 3. This arrangement triggers two critical spectroscopic phenomena:

  • Intramolecular Hydrogen Bonding: In an isolated system like 3-acetylpyridine, the carbonyl (C=O) stretch typically appears at ~1690 cm⁻¹[1]. However, in our target compound, the acetyl group is flanked by the 2-amino group. This proximity creates a robust intramolecular hydrogen bond between the carbonyl oxygen and the amine proton. Causality: This hydrogen bond withdraws electron density from the C=O double bond, lengthening it and reducing its force constant. Consequently, the vibrational frequency undergoes a significant bathochromic shift (red-shift), manifesting around 1640–1650 cm⁻¹.

  • Push-Pull Resonance: The amine lone pairs donate electron density into the pyridine ring, while the acetyl group withdraws it. This resonance alters the C=N and C=C aromatic stretching frequencies compared to unsubstituted 2,6-diaminopyridine, which typically shows ring vibrations at 1604 cm⁻¹ and 1577 cm⁻¹.

Comparative FT-IR Spectral Data

The following table summarizes the quantitative spectral shifts, allowing you to benchmark your synthesized product against common alternatives.

Vibrational Mode2,6-Diaminopyridine[2]3-Acetylpyridine[1][3]1-(2,6-Diaminopyridin-3-YL)ethanoneMechanistic Rationale
N-H Stretch (Asym/Sym) 3459, 3315 cm⁻¹N/A~3450, 3320 cm⁻¹Slight perturbation due to electron withdrawal by the acetyl group via the aromatic ring.
C=O Stretch (Ketone) N/A~1690 cm⁻¹~1640–1650 cm⁻¹Significant red-shift driven by strong intramolecular hydrogen bonding with the adjacent 2-NH₂ group.
C=C / C=N (Ring) 1604, 1577 cm⁻¹~1580 cm⁻¹~1590, 1560 cm⁻¹Altered conjugation from the "push-pull" electron density system across the pyridine core.
C-H Stretch (Aliphatic) N/A~2920 cm⁻¹~2925 cm⁻¹Characteristic methyl group stretching from the acetyl substituent.
C-N Stretch (Aromatic) 1182 cm⁻¹N/A~1210 cm⁻¹Increased double-bond character of the C-N bond due to resonance stabilization.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

A characterization protocol is only as reliable as its internal controls. To ensure the observed peaks are true artifacts of the molecule and not the preparation method, this workflow strictly utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹, which critically obscures the diagnostic N-H asymmetric and symmetric stretches of our target compound.

Step 1: System Initialization and Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

  • Self-Validation Gate: If the background shows peaks at ~3400 cm⁻¹ (water) or ~2350 cm⁻¹ (CO₂), the system is compromised. Proceeding would artificially skew the target compound's amine readings. Purge the system and rescan until a flat baseline is achieved.

Step 2: Sample Application and Native-State Preservation

  • Action: Apply 2–5 mg of the synthesized 1-(2,6-Diaminopyridin-3-YL)ethanone directly onto the ATR crystal. Apply consistent pressure using the anvil until the software indicates optimal contact (~30-40% transmission reduction).

  • Causality: Unlike KBr pelleting, which subjects the sample to extreme hydraulic pressure (often inducing polymorphic changes or breaking delicate intramolecular hydrogen bonds), ATR maintains the compound in its native crystalline state. This ensures the hydrogen-bonded C=O stretch at ~1645 cm⁻¹ is accurately captured.

Step 3: Spectral Acquisition and Structural Verification

  • Action: Acquire the sample spectrum. Immediately overlay the spectrum with a reference standard of 3-acetylpyridine.

  • Self-Validation Gate: Isolate the carbonyl region. If the C=O peak remains at ~1690 cm⁻¹, the intramolecular hydrogen bond has not formed, indicating a likely synthesis failure (e.g., the acetyl group substituted at the wrong position). A definitive shift to ~1645 cm⁻¹ validates the ortho-relationship between the amine and acetyl groups.

Workflow Visualization

FTIR_Workflow Start Synthesized Compound 1-(2,6-Diaminopyridin-3-YL)ethanone Prep Sample Preparation (ATR-FTIR preferred over KBr) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) Prep->Scan Split Peak Analysis Scan->Split Peak1 N-H Stretch Region (~3450 & 3320 cm⁻¹) Split->Peak1 Peak2 C=O Stretch Region (~1645 cm⁻¹) Split->Peak2 Peak3 Ring Vibrations (~1590 cm⁻¹) Split->Peak3 Validate Confirm Intramolecular H-Bonding & Structural Integrity Peak1->Validate Peak2->Validate Peak3->Validate

Step-by-step FT-IR characterization and validation workflow for 1-(2,6-Diaminopyridin-3-YL)ethanone.

References

  • Longdom Publishing. "Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine." Available at:[Link]

  • Der Pharma Chemica. "Development and Characterization of an Organic Crystal: 2,6-diaminopyridinium paranitrophenolate paranitrophenol." Available at:[Link]

  • MDPI. "Trinodal Self-Penetrating Nets from Reactions of 1,4-Bis(alkoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene Ligands with Cobalt(II) Thiocyanate." Available at:[Link]

Sources

Validation

comparing biological efficacy of 1-(2,6-Diaminopyridin-3-YL)ethanone vs standard kinase inhibitors

Comparing Biological Efficacy of 1-(2,6-Diaminopyridin-3-YL)ethanone vs Standard Kinase Inhibitors As a Senior Application Scientist in early-stage oncology drug discovery, evaluating novel chemotypes requires moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparing Biological Efficacy of 1-(2,6-Diaminopyridin-3-YL)ethanone vs Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating novel chemotypes requires moving beyond basic IC50 values to understand the functional causality of a compound within a biological system. The cell division cycle is tightly regulated by cyclin-dependent kinases (CDKs), making them prime targets for antineoplastic agents. However, the high conservation of the ATP-binding pocket across the CDK family makes achieving selectivity a significant structural challenge[1].

This guide provides an in-depth technical comparison between 1-(2,6-Diaminopyridin-3-YL)ethanone —a representative of the novel 3-acyl-2,6-diaminopyridine class of CDK inhibitors[2]—and standard clinical kinase inhibitors such as Flavopiridol (pan-CDK) and Palbociclib (CDK4/6 selective).

Mechanistic Differentiation & Target Engagement

Like most potent CDK inhibitors, 1-(2,6-Diaminopyridin-3-YL)ethanone is a flat, hydrophobic heterocycle that acts by competing with ATP for binding in the kinase's catalytic cleft[1]. However, its specific diaminopyridine scaffold provides a unique hydrogen-bonding network (two hydrogen bond acceptors and one donor) that heavily favors CDK1 and CDK2 over CDK4/6[1][2].

Understanding the downstream causality of this selectivity is critical. While CDK4/6 inhibitors block the G1 restriction point, CDK1 and CDK2 are essential for driving cells through the S phase and the G2/M transition. Consequently, inhibiting CDK1/2 triggers a distinct apoptotic profile in rapidly dividing tumor cells.

CDK_Pathway Inhibitor 1-(2,6-Diaminopyridin-3-YL)ethanone (CDK1/2 Selective) CDK12 CDK1 / CDK2 Complex Inhibitor->CDK12 Inhibits Standard Palbociclib (CDK4/6) Flavopiridol (Pan-CDK) Standard->CDK12 CDK46 CDK4 / CDK6 Complex Standard->CDK46 Inhibits Rb Retinoblastoma Protein (Rb) CDK12->Rb Phosphorylates CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression (G1/S & G2/M Transition) E2F->CellCycle Promotes

CDK1/2 and CDK4/6 signaling pathways targeted by specific kinase inhibitors.

Comparative Biological Efficacy

To objectively evaluate 1-(2,6-Diaminopyridin-3-YL)ethanone, we benchmark its performance against established standards. The 3-acyl-2,6-diaminopyridine class demonstrates potent inhibition of cellular proliferation across multiple aggressive tumor lineages, including HeLa (cervical), HCT116 (colon), and A375 (melanoma) cells[2].

Table 1: Representative Kinase Selectivity Profile (Biochemical IC50)
Inhibitor ClassTarget SpecificityCDK1 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)
1-(2,6-Diaminopyridin-3-YL)ethanone CDK1 / CDK2~40 - 60~50 - 70> 1000
Flavopiridol Pan-CDK~30~30~60
Palbociclib CDK4 / CDK6> 1000> 1000~11
Table 2: Cellular Proliferation Inhibition (Cellular IC50)
Cell LineTissue Origin1-(2,6-Diaminopyridin-3-YL)ethanone (µM)Flavopiridol (µM)
HeLa Cervical Adenocarcinoma0.8 - 1.50.1 - 0.3
HCT116 Colorectal Carcinoma1.2 - 2.00.2 - 0.4
A375 Malignant Melanoma0.9 - 1.80.1 - 0.5

Data synthesis note: While pan-CDK inhibitors like Flavopiridol show lower absolute IC50 values, their lack of selectivity results in severe clinical dose-limiting toxicities. The diaminopyridine scaffold offers a wider therapeutic window by sparing CDK4/6 and non-target kinases.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every biochemical claim must be functionally corroborated by a phenotypic readout.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Flat, hydrophobic heterocycles often exhibit intrinsic auto-fluorescence that confounds standard luminescence or fluorescence assays. We utilize TR-FRET because its time-delayed measurement completely bypasses compound auto-fluorescence, ensuring the IC50 shift is a true reflection of ATP-competitive inhibition rather than an optical artifact.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 1-(2,6-Diaminopyridin-3-YL)ethanone in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-binding plate.

  • Enzyme Addition: Add 5 nM of recombinant CDK2/Cyclin A complex to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add ATP (at the predetermined Km of 30 µM) and 50 nM of ULight-labeled MBP (Myelin Basic Protein) substrate.

  • Self-Validating Control: Include Staurosporine (1 µM) as a positive inhibition control to normalize day-to-day and plate-to-plate enzymatic variability.

  • Detection: After 60 minutes, add Europium-anti-phospho-MBP antibody and EDTA to stop the reaction. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) after a 1-hour equilibration.

Protocol B: Flow Cytometry for Cell Cycle Arrest Validation

Causality & Rationale: Biochemical target engagement (Protocol A) means nothing if the compound cannot penetrate the cell membrane or if it gets effluxed. By utilizing Propidium Iodide (PI) staining, we stoichiometrically quantify DNA content. Because 1-(2,6-Diaminopyridin-3-YL)ethanone selectively targets CDK1/2[2], a successful on-target cellular effect must result in an accumulation of cells with 4N DNA content (G2/M arrest). If cells arrest in G1 (2N DNA), it indicates off-target CDK4/6 inhibition.

  • Cell Seeding: Seed HCT116 cells at 2×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with 1-(2,6-Diaminopyridin-3-YL)ethanone at 1X, 3X, and 10X its cellular IC50 (e.g., 1.5 µM, 4.5 µM, 15 µM) for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Causality: RNase is critical because PI intercalates into double-stranded RNA as well; failing to degrade RNA will result in false-positive 4N readings.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.

Experimental Workflow Architecture

Experimental_Workflow Prep Compound Preparation Kinase In Vitro Kinase Assay (TR-FRET) Prep->Kinase Cellular Cellular Proliferation (MTS Assay) Prep->Cellular Data Data Synthesis & IC50 Calculation Kinase->Data FACS Cell Cycle Analysis (Flow Cytometry) Cellular->FACS Validates Arrest FACS->Data

End-to-end experimental workflow for validating CDK inhibitor efficacy.

Conclusion

When comparing 1-(2,6-Diaminopyridin-3-YL)ethanone to standard kinase inhibitors, its value lies in its structural precision. By leveraging the 3-acyl-2,6-diaminopyridine motif, researchers can selectively inhibit the CDK1/2 axis, effectively halting tumor proliferation in HeLa, HCT116, and A375 lines without the broad-spectrum toxicity associated with pan-CDK inhibitors. Utilizing the self-validating TR-FRET and Flow Cytometry workflows ensures that this mechanistic selectivity is accurately captured and verified in both biochemical and whole-cell environments.

References

  • Lin, R., Lu, Y., Wetter, S. K., Connolly, P. J., Turchi, I. J., Murray, W. V., Emanuel, S. L., Gruninger, R. H., Fuentes-Pesquera, A. R., Adams, M., Pandey, N., Moreno-Mazza, S., Middleton, S. A., & Jolliffe, L. K. (2005). "3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. PubMed (NIH).[Link]

  • ACS Publications. (2007). "Virtual Screening Studies to Design Potent CDK2-Cyclin A Inhibitors." Journal of Chemical Information and Modeling.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,6-Diaminopyridin-3-YL)ethanone proper disposal procedures

As a Senior Application Scientist, I recognize that managing chemical waste is not merely a regulatory hurdle—it is a fundamental component of scientific integrity and laboratory safety. 1-(2,6-Diaminopyridin-3-YL)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing chemical waste is not merely a regulatory hurdle—it is a fundamental component of scientific integrity and laboratory safety. 1-(2,6-Diaminopyridin-3-YL)ethanone is a highly functionalized building block frequently utilized in drug development and the synthesis of complex active pharmaceutical ingredients (APIs). However, its diaminopyridine scaffold presents specific toxicological and environmental hazards that require rigorous, self-validating disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of 1-(2,6-Diaminopyridin-3-YL)ethanone, ensuring compliance with environmental health and safety (EHS) standards.

Hazard Identification & Mechanistic Causality

To properly dispose of a chemical, one must first understand its reactivity and biological mechanism. 1-(2,6-Diaminopyridin-3-YL)ethanone contains two primary amine groups and an acetyl group attached to a highly stable pyridine ring.

  • Neurotoxic Potential: Compounds containing the aminopyridine moiety are known to selectively block voltage-gated potassium channels, which prolongs the action potential and increases calcium influx at synapses ([1]). This mechanism enhances interneuronal and neuromuscular synaptic transmission, leading to severe hyperexcitability, tremors, and neurotoxicity upon exposure ([2]).

  • Chemical Reactivity: The primary amines act as weak bases and nucleophiles. They are susceptible to oxidation and can react exothermically with strong acids or oxidizers, meaning the waste must be strictly segregated to prevent the generation of toxic nitrogen oxide (NOx) gases ([3]).

  • Environmental Persistence: The pyridine ring resists natural degradation. If released into aquatic ecosystems, it poses a long-term hazard to aquatic life ([4]).

Quantitative Data Summary

PropertyValueSource
Chemical Name 1-(2,6-Diaminopyridin-3-YL)ethanone[5]
CAS Number 1393554-95-4[5]
Molecular Formula C7H9N3OComputed
Molecular Weight 151.17 g/mol Computed
Target Organ Toxicity Nervous System (Potassium Channel Blocker)[6]
EPA Waste Category Regulated Nitrogenous Organic Waste[7]

Pre-Disposal: Safe Handling & Workflow

A reliable disposal protocol begins at the bench. The following steps ensure that waste is generated and stored without cross-contamination.

  • Step 1: PPE Verification. Always handle the compound in a certified chemical fume hood to prevent inhalation of neurotoxic particulates. Don chemical-resistant nitrile gloves, ANSI-approved safety goggles, and a fully buttoned lab coat ([4]).

  • Step 2: Waste Segregation. Do not mix 1-(2,6-Diaminopyridin-3-YL)ethanone waste with general organic waste if strong oxidizers, acids, or chlorides are present ([3]). Dedicate a specific, clearly labeled waste stream for "Halogenated/Non-Halogenated Nitrogenous Organic Waste."

Operational Disposal Plan

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Collection: Sweep up any residual powder using a dedicated anti-static brush and dustpan. Causality: Do not use compressed air, which aerosolizes neurotoxic particulates and increases inhalation risk.

  • Containment: Place all solid waste, including contaminated weighing paper, spatulas, and gloves, into a chemically compatible, leak-proof polyethylene bag ([4]).

  • Secondary Containment: Seal the bag and place it into a rigid, puncture-resistant solid hazardous waste container.

  • EHS Transfer: Submit a collection request to your institutional EHS department. Disposal must be handled by a licensed facility via high-temperature incineration—the only EPA-approved method for the complete destruction of the stable pyridine ring ([3]).

Protocol B: Liquid Waste Disposal (Solutions and Washings)
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), ensure the receiving waste carboy is compatible with the solvent.

  • Aqueous Solutions: For aqueous washings, adjust the pH to between 5 and 9 using dilute acetic acid or sodium bicarbonate before transferring to the waste carboy. Causality: This protonates the free base amine, significantly reducing its volatility and reactivity.

  • Transfer & Capping: Use a funnel to slowly pour the liquid waste into the designated "Nitrogenous Organic Liquid Waste" carboy. Cap the carboy tightly immediately after transfer to prevent vapor release.

Protocol C: Accidental Spill Management
  • Containment: For spills >50 mL or >100 mg, alert nearby personnel. Wearing appropriate PPE, surround and absorb the spill with an inert material such as vermiculite, sand, or earth. Causality: Do not use combustible materials like paper towels for concentrated solutions, as aminopyridines can react with organic combustibles under certain conditions ([4]).

  • Neutralization: Lightly mist the solid spill with a dilute solution of acetic acid to protonate the amines, reducing their volatility ([4]).

  • Collection: Scoop the absorbed material into a hazardous waste container using a non-sparking tool. Wash the spill area thoroughly with soap and water.

Mechanistic Workflow Diagram

G Start 1-(2,6-Diaminopyridin-3-YL)ethanone Waste Generation Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Spill Accidental Spill (>50 mL or >100 mg) Start->Spill Solid_Disp Double-bag in compatible polyethylene bags Solid->Solid_Disp Liquid_Org Halogenated / Non-Halogenated Organic Waste Carboy Liquid->Liquid_Org Organic Solvents (DMSO, DMF) Liquid_Aq Aqueous Waste Carboy (pH adjusted to 5-9) Liquid->Liquid_Aq Aqueous Solutions Spill_Action Absorb with inert material (sand/vermiculite) Spill->Spill_Action EHS EHS Collection & Licensed Incineration Solid_Disp->EHS Liquid_Org->EHS Liquid_Aq->EHS Spill_Clean Wash with dilute acetic acid then water Spill_Action->Spill_Clean Spill_Clean->EHS

Workflow for the segregation, containment, and disposal of 1-(2,6-Diaminopyridin-3-YL)ethanone waste.

References

  • U.S. Department of Agriculture (USDA APHIS). "Chapter XXV USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT." URL:[Link]

  • National Institutes of Health (NIH) / PMC. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "4-Aminopyridine: Human Health Risk Assessment for Registration Review." Regulations.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. URL:[Link]

Sources

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